molecular formula C6H9NO B1593601 N-Allylacrylamide CAS No. 2555-13-7

N-Allylacrylamide

Cat. No.: B1593601
CAS No.: 2555-13-7
M. Wt: 111.14 g/mol
InChI Key: CNPHCSFIDKZQAK-UHFFFAOYSA-N
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Description

Contextualization within Diallyl Monomers

N-Allylacrylamide belongs to the broader class of diallyl monomers, which are characterized by the presence of two allyl groups. However, this compound is an unsymmetrical 1,6-diene, featuring one acrylic double bond and one allylic double bond. The polymerization of diallyl monomers is often marked by a significant tendency to undergo intramolecular cyclization, forming cyclic structures within the polymer backbone. kpi.ua This process, known as cyclopolymerization, competes with intermolecular propagation, where the monomer adds to a growing polymer chain.

The cyclopolymerization tendency of unsymmetrical dienes containing an allyl group is highly dependent on the reactivity of the other double bond. kpi.ua When the second double bond has a higher polymerizability than the allyl group, as is the case with the acryloyl group in this compound, the resulting polymers tend to have very low degrees of cyclization. kpi.ua Instead, the more reactive group preferentially polymerizes, leaving the less reactive allyl groups as pendant functionalities along the polymer chain.

Significance as a Bifunctional Monomer

The significance of this compound as a bifunctional monomer lies in the differential reactivity of its acrylic and allylic double bonds. This structural feature allows for a variety of polymerization pathways. During free radical polymerization, both the acrylic and allylic double bonds can participate in propagation steps, which include both intermolecular chain growth and intramolecular cyclization. researchgate.net

The propagation reaction can proceed intramolecularly between the acryloyl and allyl groups, leading to the formation of five- or six-membered lactam rings. beilstein-journals.org This cyclopolymerization is a key feature, and its predominance is influenced by factors such as the N-alkyl group's chain length. beilstein-journals.org Concurrently, intermolecular reactions occur, primarily involving the more reactive acrylamide (B121943) groups. beilstein-journals.org This dual reactivity enables the synthesis of polymers with unique structures, such as those containing cyclic units within the main chain or pendant allyl groups that can be used for subsequent post-polymerization modifications. For instance, these pendant allyl groups are amenable to reactions like thiol-ene chemistry, providing a platform for creating functional hydrogels. researchgate.net

The relative reactivities of the two double bonds have been a subject of detailed study. Research has shown that the allylic double bond exhibits a greater propensity to engage in cyclization reactions compared to the acrylic double bond. researchgate.net This behavior is consistent with observations from the polymerization of similar monomers like N-allylmethacrylamide. researchgate.net

Historical Overview of Research on this compound Polymerization

Research into the polymerization of this compound has evolved over several decades, revealing the complexities of its reaction kinetics and the versatility of the resulting polymers.

One of the foundational studies on the free-radical polymerization of this compound was conducted in a methanol (B129727) solution at 60°C. researchgate.net This early work established that both the acrylic and allylic double bonds are involved in the polymerization process, participating in both intermolecular and intramolecular (cyclization) propagation steps. researchgate.net A key finding from this research was that the allylic double bond has a greater tendency to cyclize than the acrylic double bond. researchgate.net It was also noted that the relative reactivities of these double bonds were in line with what would be expected from copolymerization data of monomers containing only acrylic or only allylic functionalities. researchgate.net

Later research further explored the cyclopolymerization behavior of this compound and its derivatives. For example, attempts to polymerize this compound in the presence of Lewis acids like zinc chloride (ZnCl₂) with a radical initiator resulted in crosslinked polymers, highlighting the high reactivity of the system under these conditions. capes.gov.br In contrast, derivatives such as N-2-phenylallylacrylamide could be polymerized to form cyclopolymers, although complete cyclization was not achieved. capes.gov.br

More recent investigations have focused on leveraging the unique properties of this compound for advanced applications. Researchers have successfully synthesized poly(N-allyl acrylamide) (PNAllAm) through the organocatalyzed amidation of poly(methyl acrylate) with allylamine (B125299). researchgate.net This approach provides a versatile platform for producing functional hydrogels via photoinitiated thiol-ene chemistry, where the pendant allyl groups are cross-linked with dithiols like dithiothreitol (B142953). researchgate.net The copolymerization of N-isopropylacrylamide with this compound has also been explored to create thermoresponsive glycopolymers after functionalization with 1-thiosugars. researchgate.net Furthermore, asymmetric radical cyclopolymerization of derivatives like N-allyl-N-tert-butylacrylamide has been achieved at low temperatures in the presence of chiral tartrates, leading to optically active polymers. nii.ac.jp These studies demonstrate the ongoing development and sophistication of techniques to control the polymerization of this compound and tailor the properties of the resulting materials.

Data Tables

Table 1: Polymerization Characteristics of this compound and Related Monomers

MonomerPolymerization MethodKey FindingReference
This compoundFree radical polymerization in methanol (60°C)Both acrylic and allylic bonds participate; allylic bond has a greater tendency to cyclize. researchgate.net
This compoundRadical initiation with ZnCl₂Resulted in crosslinked polymer, not successful cyclopolymerization. capes.gov.br
N-2-phenylallylacrylamideRadical initiationForms cyclopolymers, but cyclization is incomplete. capes.gov.br
N-allyl-N-tert-butylacrylamideAsymmetric radical cyclopolymerizationAchieved asymmetric induction using chiral tartrates at low temperatures. nii.ac.jp
N-allylmethacrylamideFree radical polymerizationShows similar cyclization behavior to this compound. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-prop-2-enylprop-2-enamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9NO/c1-3-5-7-6(8)4-2/h3-4H,1-2,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPHCSFIDKZQAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50180240
Record name 2-Propenamide, N-2-propenyl-
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Molecular Weight

111.14 g/mol
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CAS No.

2555-13-7
Record name Allylacrylamide
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Record name 2-Propenamide, N-2-propenyl-
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Record name N-Allylacrylamide
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Synthetic Methodologies for N Allylacrylamide and Its Polymers

Monomer Synthesis Routes

The preparation of the N-Allylacrylamide monomer can be achieved through several chemical pathways. These routes range from traditional acylation reactions to more modern organocatalytic approaches.

Organocatalyzed Amidation Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a promising and environmentally conscious alternative to metal-based catalysis for amide bond formation. organic-chemistry.orgd-nb.info While specific literature detailing the organocatalyzed synthesis of the this compound monomer is not abundant, the principles of organocatalytic amidation are well-established and can be applied. Generally, these reactions involve the activation of a carboxylic acid derivative by an organocatalyst, followed by nucleophilic attack by an amine.

For instance, a potential pathway could involve the direct amidation of acrylic acid with allylamine (B125299), facilitated by an organocatalyst. Catalysts such as carbodiimides or phosphonium-based reagents could be employed to facilitate this transformation under mild conditions. Another approach is the aminolysis of an acrylate (B77674) ester, such as methyl acrylate, with allylamine, catalyzed by a strong, non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). researchgate.netresearchgate.net While this specific monomer synthesis is not extensively documented, the high efficiency of these catalysts in forming amide bonds in other contexts suggests their potential applicability. mdpi.com

Other Synthetic Pathways

The most common and well-documented method for synthesizing this compound is the acylation of allylamine with acryloyl chloride. acs.orgamazonaws.com This reaction is a classic example of the Schotten-Baumann reaction, which involves the condensation of an amine with an acyl halide in the presence of a base to form an amide. testbook.comvedantu.comwikipedia.org

In a typical procedure, a solution of allylamine or its salt, such as allylamine hydrochloride, is dissolved in a suitable solvent like dichloromethane. amazonaws.com A base, often a tertiary amine like triethylamine (B128534) (Et3N), is added to neutralize the hydrochloric acid that is formed during the reaction. amazonaws.com The reaction mixture is cooled, and acryloyl chloride is added dropwise. amazonaws.comrsc.org The base is crucial as it scavenges the HCl byproduct, preventing the protonation of the unreacted allylamine and driving the reaction to completion. testbook.comvedantu.com After the reaction, a standard work-up procedure involving washing with dilute acid and brine, drying, and solvent removal yields the crude this compound, which can be further purified by column chromatography. amazonaws.comrsc.org

A summary of a typical synthesis is presented below:

ReactantsReagents & SolventsConditionsProduct
Allylamine hydrochloride, Acryloyl chlorideTriethylamine (Et3N), Dichloromethane (CH2Cl2)0 °C to room temperature, 24 hThis compound
Table 1: Summary of a typical Schotten-Baumann synthesis of this compound. amazonaws.com

Polymer Synthesis Techniques

The dual functionality of the this compound monomer allows for its incorporation into polymers through direct polymerization or via modification of pre-existing polymer backbones.

Direct Polymerization Strategies

This compound can be polymerized directly using free radical polymerization techniques. researchgate.netevitachem.com In these processes, a radical initiator, such as an azo compound, is used to initiate the polymerization of the monomer in a suitable solvent like methanol (B129727). researchgate.net Research has shown that during free radical polymerization, both the acrylic and the allyl double bonds of the this compound monomer can participate in the propagation steps. researchgate.net This leads to a complex polymer structure that includes both intermolecular and intramolecular (cyclization) chain growth. researchgate.netcapes.gov.br It has been observed that the allyl double bond exhibits a significant tendency to engage in cyclization reactions. researchgate.net The resulting polymer, poly(this compound), often contains five- and six-membered rings within its backbone. capes.gov.br

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have also been employed for the copolymerization of this compound with other monomers, like N-isopropylacrylamide. researchgate.netuc.edu ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. researchgate.netuc.edu

Polymerization MethodKey FeaturesResulting Polymer Structure
Free Radical PolymerizationInvolves both acrylic and allyl double bonds.Branched/cross-linked structure with cyclic units (5- and 6-membered rings). researchgate.netcapes.gov.br
Atom Transfer Radical Polymerization (ATRP)Used for copolymerization, provides good control over polymer architecture.Well-defined copolymers with controlled molecular weight. researchgate.net
Table 2: Overview of Direct Polymerization Strategies for this compound.

Indirect Polymerization Strategies via Post-Polymerization Modification

An alternative and powerful strategy for obtaining poly(this compound) is through the post-polymerization modification of a precursor polymer. This indirect approach is particularly useful as it allows for the synthesis of the target polymer from a readily available commodity polymer. The most prominent example is the organocatalyzed amidation of poly(methyl acrylate) (PMA) with allylamine. researchgate.netresearchgate.netacs.orgresearchgate.net

In this method, a solution of PMA is treated with allylamine in the presence of a strong, non-nucleophilic organocatalyst. researchgate.netresearchgate.net 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to be a highly effective catalyst for this transformation. researchgate.netresearchgate.net The reaction proceeds via a nucleophilic acyl substitution, where the primary amine (allylamine) displaces the methoxy (B1213986) group of the ester units on the PMA backbone to form the desired N-allyl-substituted amide.

This approach offers several advantages, including the ability to precisely control the degree of functionalization by adjusting the reaction stoichiometry and conditions. digitellinc.com It provides a straightforward route to poly(this compound) and its copolymers, which can then serve as versatile platforms for further modifications, such as the creation of functional hydrogels through thiol-ene chemistry. researchgate.netresearchgate.netacs.orgdigitellinc.com

Precursor PolymerReagentOrganocatalystProduct
Poly(methyl acrylate) (PMA)Allylamine1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)Poly(this compound) (PNAllAm)
Table 3: Indirect Synthesis of Poly(this compound) via Post-Polymerization Modification. researchgate.netresearchgate.netresearchgate.net

Polymerization Mechanisms and Kinetics of N Allylacrylamide

Free Radical Polymerization of N-Allylacrylamide

The free-radical polymerization of this compound is a significant process for the synthesis of functional polymers. Initiated by the decomposition of a free-radical initiator, the polymerization proceeds via a chain mechanism involving the addition of monomer units to a growing polymer radical. A key characteristic of this compound polymerization is the participation of both its double bonds in the reaction, leading to a complex polymer structure.

Intermolecular Chain Propagation

Attack at the acrylic double bond: R• + CH₂=CH-CO-NH-CH₂-CH=CH₂ → R-CH₂-CH(CO-NH-CH₂-CH=CH₂)•

Attack at the allylic double bond: R• + CH₂=CH-CO-NH-CH₂-CH=CH₂ → R-CH₂-CH(CH₂-NH-CO-CH=CH₂)•

The resulting polymer chains contain unreacted pendant double bonds, which can further participate in crosslinking or other post-polymerization modifications.

Intramolecular Cyclization Reactions

A distinctive feature of this compound polymerization is the occurrence of intramolecular cyclization, also known as cyclopolymerization. This process involves the attack of the radical center of a growing polymer chain onto the pendant double bond within the same monomer unit. This results in the formation of cyclic structures, typically five- or six-membered rings, within the polymer backbone. researchgate.net

The general mechanism for intramolecular cyclization is as follows:

A radical adds to the acrylic double bond of an this compound monomer.

The newly formed radical can then attack the pendant allylic double bond in an intramolecular fashion, forming a cyclic radical.

This cyclic radical can then propagate further by adding to another monomer molecule.

This cyclization process competes with the intermolecular propagation of the uncyclized radical.

Research has shown that in the free-radical polymerization of this compound in a methanol (B129727) solution at 60°C, both the acrylic and allylic double bonds are involved in both intermolecular and intramolecular propagation steps. researchgate.netrsc.org Notably, experimental data indicates that the allylic double bond exhibits a greater propensity to participate in cyclization reactions compared to the acrylic double bond. researchgate.netrsc.org This suggests that the formation of a radical on the acrylic moiety is followed by a preferential intramolecular attack on the allylic group. The relative reactivities of these two double bonds in this compound are reportedly similar to what would be anticipated based on copolymerization data of monomers containing only acrylic or only allylic functionalities. researchgate.net Studies on the cyclopolymerization of N-allylmethacrylamide, a related monomer, have also shown that bulky N-substituents can enhance cyclization. kpi.ua The resulting polymer from this compound polymerization is known to contain both five- and six-membered ring structures. researchgate.net

Table 1: Reactivity of Double Bonds in this compound Polymerization

Double BondPredominant Role in Intermolecular PropagationTendency for Intramolecular Cyclization
Acrylic HighLower
Allylic LowerHigher researchgate.netrsc.org

Influence of Reaction Conditions

The kinetics and the final structure of the polymer obtained from this compound are significantly influenced by various reaction conditions, including temperature, monomer concentration, and initiator concentration.

Temperature: The cyclopolymerizability of this compound has been observed to increase slightly with an increase in temperature. researchgate.net However, the polymerization temperature does not appear to affect the proportion of five- and six-membered cyclic structures formed in the polymer. researchgate.net In general, higher temperatures increase the rate of polymerization by accelerating the decomposition of the initiator and the propagation rate constants. researchgate.net

Monomer Concentration: The concentration of the monomer plays a crucial role in the competition between intermolecular propagation and intramolecular cyclization. At lower monomer concentrations, the probability of intramolecular cyclization increases as the reactive radical end is more likely to interact with the pendant double bond on the same chain rather than another monomer molecule. Conversely, at higher monomer concentrations, intermolecular propagation is favored.

Kinetic Studies and Rate Constant Determination

R_p = k_p [M] [R•]

where [M] is the monomer concentration and [R•] is the total concentration of propagating radicals.

The rate of initiation (R_i) is the first step in polymerization and is dependent on the efficiency of the initiator (f) and its decomposition rate constant (k_d), as well as the initiator concentration ([I]). The general equation for the rate of initiation is:

R_i = 2 * f * k_d * [I]

The factor of 2 arises from the generation of two radicals from one initiator molecule. The initiator efficiency, f, which is typically less than 1, accounts for the fact that not all generated radicals successfully initiate a polymer chain. While this is a fundamental equation in polymerization kinetics, specific experimental values for f and k_d for the initiation of this compound polymerization are not extensively documented. The determination of these parameters would require specific experiments, such as inhibitor methods or the analysis of initiator fragments in the polymer.

Propagation Rate Constants

Specific values for the absolute propagation rate constant (k_p) for the homopolymerization of this compound are not extensively documented in the literature. However, kinetic studies of the free-radical polymerization of this compound in a methanol solution at 60°C have provided insight into the relative rates of different propagation steps. researchgate.net

A key finding is that the allylic double bond shows a greater propensity for engaging in cyclization reactions than the acrylic double bond. researchgate.net Research has successfully determined the ratio of the cyclization rate constant (k_c) to the vinyl propagation rate constant (k_p), which provides a quantitative measure of this tendency. researchgate.net

Table 1: Ratio of Cyclization to Propagation Rate Constants for this compound Polymerization This table presents the experimentally determined ratio of the rate constant for the intramolecular cyclization reaction to the rate constant for the vinyl propagation reaction during the free-radical polymerization of this compound.

Kinetic Parameter RatioValuePolymerization Conditions
k_c / k_p1360°C in methanol solution
Source: researchgate.net

This high value indicates that the intramolecular cyclization reaction is significantly faster than the intermolecular propagation of the acrylic double bond under these conditions.

Termination Rate Constants
Chain Length Dependence of Propagation

The concept of chain length dependence of the propagation rate constant posits that k_p can vary, particularly in the initial stages of polymerization where the growing radical is an oligomer. researchgate.net For many monomers, the propagation rate constants for the first few addition steps (k_p(1), k_p(2), etc.) are found to be higher than the constant k_p value observed for longer polymer chains. researchgate.net However, specific studies investigating the chain length dependence of propagation for this compound or related acrylamide (B121943) monomers have not been reported. researchgate.net Therefore, while the principle is fundamental to polymerization kinetics, its specific application and quantitative effects in this compound polymerization remain an area for further investigation.

Controlled Radical Polymerization of this compound

The presence of the allyl group makes the controlled radical polymerization (CRP) of this compound challenging. The allyl radical is highly stabilized by resonance, which can interfere with the controlled nature of the polymerization process and lead to side reactions. researchgate.net Literature suggests that N-allyl acrylamide can be an exception to the monomers that are effectively controlled by certain CRP methods. rsc.org

Atom Transfer Radical Polymerization (ATRP)

While the ATRP homopolymerization of this compound is not widely reported, its successful copolymerization has been demonstrated. Specifically, this compound has been copolymerized with N-isopropylacrylamide (NIPAAm) using ATRP. researchgate.net This process yielded soluble and well-defined copolymers, indicating that under specific conditions, ATRP can be a viable method to incorporate this compound into polymer chains in a controlled manner. researchgate.net The resulting alkene-functionalized copolymers were subsequently used for further modification via thiol-ene reactions. researchgate.net

Table 2: Exemplary Conditions for ATRP Copolymerization of N-isopropylacrylamide (NIPAAm) and this compound This table outlines a representative set of reactants and conditions for the synthesis of well-defined copolymers via ATRP.

ComponentRoleExample Substance/Condition
Monomer 1Primary MonomerN-isopropylacrylamide (NIPAAm)
Monomer 2ComonomerThis compound
Catalyst SystemATRP CatalystCopper(I)-based complex
InitiatorInitiator for ATRPAlkyl halide
SolventReaction MediumMethanol
TemperatureReaction Condition60°C
Source: researchgate.net

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

Direct polymerization of this compound via the RAFT process appears to be difficult. The allyl functionality can lead to the formation of crosslinked, insoluble polymers even at low monomer conversions. researchgate.net Some literature explicitly notes that N-allyl acrylamide is among the monomers for which controlled polymerization can be problematic. rsc.org An alternative approach to synthesizing poly(N-allyl acrylamide) involves the post-polymerization modification of a precursor polymer, such as poly(methyl acrylate), with allylamine (B125299), thereby circumventing the challenges of direct polymerization of the functional monomer. researchgate.net

Nitroxide-Mediated Polymerization (NMP)

Similar to RAFT, the application of Nitroxide-Mediated Polymerization (NMP) to this compound is not well-documented. NMP relies on the reversible trapping of the propagating radical by a stable nitroxide. nih.gov The high reactivity and potential for chain transfer reactions associated with the allylic group in this compound likely interfere with the equilibrium required for a controlled NMP process, making it an unsuitable technique for this specific monomer. rsc.org

Copolymerization Strategies Involving N Allylacrylamide

Copolymerization with N-Isopropylacrylamide (NIPAM)

The copolymerization of N-Allylacrylamide with N-Isopropylacrylamide (NIPAM) is a prominent strategy for creating smart materials, particularly thermoresponsive polymers.

Thermoresponsive copolymers of this compound and N-Isopropylacrylamide are frequently synthesized to combine the temperature-sensitive properties of poly(N-isopropylacrylamide) (PNIPAM) with the functionalizability of the allyl groups from AAA. These copolymers can be prepared using controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), which yields soluble and well-defined polymers. researchgate.net The resulting PNIPAM-co-AAA copolymers possess pendant alkene functionalities that are readily available for post-polymerization modification.

A common subsequent reaction is the thiol-ene "click" reaction, where 1-thiosugars or other thiol-containing molecules can be attached to the allyl groups along the polymer backbone. researchgate.net This method provides a flexible route to functional N-isopropylacrylamide copolymers, such as thermoresponsive glycopolymers. researchgate.net The synthesis process typically involves dissolving NIPAM and AAA in a suitable solvent, adding a catalyst system (e.g., CuBr and a ligand for ATRP), and an initiator. The reaction is carried out under an inert atmosphere at a specific temperature to achieve controlled polymerization. The resulting copolymers exhibit reversible coil-to-globule transitions in response to temperature changes. researchgate.net

A key feature of PNIPAM-based copolymers is their Lower Critical Solution Temperature (LCST), the temperature above which the polymer becomes insoluble in water and undergoes a phase transition. For pure PNIPAM, this temperature is approximately 32°C. nih.govresearchgate.net Copolymerization is a standard and effective method to adjust or "tune" this LCST for specific applications. mpg.demdpi.com

Below is a conceptual table illustrating how the LCST of a PNIPAM-co-AAA copolymer might be tuned by varying the monomer composition, based on general principles of copolymerization.

Molar Feed Ratio (NIPAM:AAA)Resulting Copolymer Composition (mol% AAA)Expected LCST (°C)Rationale
99:1~1%Slightly below 32°CMinor incorporation of the relatively hydrophobic AAA may slightly decrease the LCST.
95:5~5%Decreases from 32°CIncreased AAA content enhances the hydrophobic character, lowering the LCST.
90:10~10%Significantly below 32°CHigher concentration of AAA leads to a more pronounced hydrophobic effect.
95:5 (Post-functionalized with a hydrophilic thiol)~5%Increases above the initial copolymer's LCSTThe addition of hydrophilic groups via thiol-ene chemistry increases the overall hydrophilicity, raising the LCST.

Note: This table is illustrative. Actual LCST values depend on specific experimental conditions, molecular weight, and post-functionalization choices.

Synthesis of Thermoresponsive Copolymers

Copolymerization with Other Acrylamide (B121943) Derivatives

This compound can be copolymerized with various other acrylamide derivatives to create functional polymers tailored for specific purposes. For example, spherical polymer adsorbents have been prepared through the suspension copolymerization of this compound (AAA) with N,N-dimethylaminopropylacrylamide (DMAPAA). In this system, AAA acts as a cross-linker and functional monomer. By adjusting the ratio of DMAPAA to AAA, it is possible to control the content of amino groups and the pore size of the resulting adsorbent particles. These materials have shown high efficacy in selectively removing endotoxins from solutions, a critical application in bioprocessing and medicine. The copolymerization can also involve other derivatives like N-tert-amylacrylamide or N-phenyl acrylamide to produce materials with specific catalytic or corrosion-inhibiting properties. upnjatim.ac.id

Copolymerization with Acrylate (B77674) Monomers

The copolymerization of this compound with acrylate monomers is another strategy to synthesize functional materials. While specific studies focusing solely on AAA and simple acrylates are less common, the general principles of acrylamide/acrylate copolymerization apply. cir-safety.org Such copolymers combine the properties of both monomer classes. The synthesis of poly(N-allyl acrylamide) itself can be achieved through the amidation of poly(methyl acrylate) with allylamine (B125299), creating a reactive polymer platform. researchgate.net This platform can then be used to create hydrogels via photoinitiated thiol-ene chemistry, where the pendant allyl groups from the original AAA units react with dithiol cross-linkers. researchgate.net This demonstrates the compatibility and reactivity of the allyl acrylamide structure within a polyacrylate-derived system.

Reactivity Ratios in Copolymerization

Reactivity ratios are critical parameters in copolymerization that describe the tendency of a monomer to react with a growing polymer chain ending in the same monomer (homopolymerization) versus a chain ending in the comonomer (copolymerization). mdpi.comsapub.org For this compound, a key consideration is the differing reactivity of its two double bonds: the acrylic and the allylic.

In the free radical polymerization of this compound, both the acrylic and allylic double bonds participate in intermolecular (chain propagation) and intramolecular (cyclization) reactions. researchgate.net Research has shown that the allylic double bond has a greater propensity to engage in cyclization reactions compared to the acrylic one. researchgate.net The relative reactivities of these two double bonds in this compound are consistent with what would be expected from copolymerization data of separate acrylic and allylic monomers. researchgate.net

Copolymer SystemMonomer 1Monomer 2r1r2MethodReference
N-Vinylpyrrolidone/Acrylic AcidNVPAA>1<1Fineman-Rose, Kelen-Tudos sapub.org
NIPAM/DHPMADHPMANIPAM3.090.11Experimental mdpi.com
AMPS/AcrylamideAMPSAAm0.180.85Tidwell-Mortimer, EVM mdpi.com
AMPS/Acrylic AcidAMPSAAc0.190.86Tidwell-Mortimer, EVM mdpi.com

Note: This table presents examples of reactivity ratios for related acrylamide and acrylate systems to illustrate the concept. Specific values for this compound systems require dedicated experimental determination.

Sequence-Defined Copolymer Synthesis

Achieving precise control over the monomer sequence in a synthetic polymer, similar to what is found in biopolymers like proteins, is a significant challenge in polymer chemistry. This compound has emerged as a key building block for creating such sequence-defined polymers. nih.gov This is possible due to the orthogonal reactivity of its two functional groups: the acrylamide and the allyl group.

One successful strategy involves using the acrylamide group for phosphine-catalyzed Michael addition with thiols and the allyl group for a radical-mediated thiol-ene reaction. google.com Because these two reactions proceed under different conditions, they can be performed sequentially and selectively. This allows for a step-by-step assembly of different monomers onto a support (such as a liquid-phase fluorous support), enabling the de novo design and synthesis of polymers with a specific, pre-determined sequence. nih.govgoogle.com This methodology has been used to successfully synthesize sequence-isomeric 10-mers and even a 16-mer incorporating nine different monomers, confirming the chemical structure and sequence identity through NMR and mass spectrometry. nih.gov

Post Polymerization Modification and Functionalization of N Allylacrylamide Based Polymers

Thiol-Ene "Click" Reactions

Thiol-ene "click" chemistry is a highly efficient and widely utilized method for the post-polymerization modification of N-Allylacrylamide-based polymers. researchgate.netacs.orgnih.govugent.beugent.be This reaction involves the addition of a thiol compound across the alkene of the allyl group, typically initiated by light or thermal energy. acs.orgnih.govugent.be The reaction is known for its high yields, tolerance to various functional groups, and mild reaction conditions.

A diverse range of thiol-containing molecules can be grafted onto poly(this compound) (PNAA) to impart specific functionalities. researchgate.netacs.orgnih.gov For instance, the reaction with mercaptoethanol introduces hydroxyl groups, which can alter the hydrophilicity and thermal response of the polymer. acs.orgnih.gov The incorporation of such functional thiols can be used to modulate the properties of hydrogels derived from PNAA. acs.orgnih.gov

Research has demonstrated the successful functionalization of PNAA-based hydrogels with thiol-containing dyes and drugs, highlighting the potential of this method for creating functional materials for biomedical applications. morressier.com Copolymers of this compound have also been functionalized with thiol-containing sugars, like glucose and galactose, to create glycopolymers with potential for bio-recognition. dcu.ie

Photoinitiated thiol-ene chemistry is a particularly attractive method for modifying PNAA, as it allows for spatial and temporal control over the reaction. acs.orgnih.govugent.be This technique is frequently employed in the formation of hydrogels, where a dithiol compound acts as a cross-linker between polymer chains upon exposure to UV light in the presence of a photoinitiator. acs.orgnih.govugent.be Dithiothreitol (B142953) (DTT) is a commonly used cross-linker for this purpose. acs.orgnih.govugent.be

The kinetics of gelation in these systems can be finely tuned by adjusting parameters such as the concentration of the allyl groups, the molecular weight of the polymer, and the intensity of the UV light. digitellinc.com This control allows for the fabrication of hydrogels with adjustable mechanical properties. digitellinc.com For example, the storage modulus (G') of hydrogels made from poly[(N-hydroxyethyl acrylamide)-co-(N-allyl acrylamide)] has been shown to increase with a higher content of allyl groups. digitellinc.com

ParameterEffect on Gelation
Increasing Allyl Group ContentFaster gelation, increased hydrogel stiffness
Increasing Polymer Molecular WeightIncreased hydrogel stiffness
Increasing UV Light IntensityFaster gelation

Functionalization with Thiol-Containing Molecules

Michael Addition Reactions

The Michael addition is another important reaction for the functionalization of polymers, involving the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.org While the primary application in the context of NAA-related polymers often involves the thiol-ene reaction, the principles of Michael addition are relevant in broader polymer chemistry. For instance, the reaction of thiols with acrylates, which can be present in copolymers with NAA, proceeds via a Michael addition mechanism. rsc.org This reaction is characterized by the addition of a thiolate anion to the electron-deficient double bond of the acrylate (B77674). researchgate.net

In some polymerization strategies, the Michael addition of a nucleophile to a monomer initiates the polymerization process. wikipedia.org This is followed by subsequent additions to other monomers, leading to chain growth. wikipedia.org

Alder-Ene Chemistry

The Alder-ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). jk-sci.comwikipedia.orgorganic-chemistry.org This reaction results in the formation of a new sigma bond, a shift of the double bond, and a 1,5-hydrogen transfer. jk-sci.comwikipedia.org this compound polymers, with their abundant allyl groups, are suitable candidates for modification via Alder-ene chemistry. researchgate.netacs.orgresearchgate.net

This method has been utilized to crosslink polymers synthesized from the amidation of poly(methyl acrylate), which contain olefin side chains. acs.orgresearchgate.net The reaction typically requires elevated temperatures due to a high activation energy. organic-chemistry.org Lewis acids can be used to catalyze the reaction, sometimes allowing it to proceed at lower temperatures. organic-chemistry.org

Amidation Reactions for Polymer Functionalization

Amidation reactions provide a powerful route to synthesize and functionalize polymers. ugent.bedigitellinc.com Poly(this compound) itself can be synthesized through the amidation of poly(methyl acrylate) (PMA) with allylamine (B125299), often catalyzed by an organocatalyst like triazabicyclodecene (TBD). researchgate.netacs.orgnih.govmorressier.com This post-polymerization modification approach is particularly useful for introducing functional groups that might not be compatible with direct polymerization methods. digitellinc.com

The efficiency of the amidation of polyacrylates allows for the creation of a wide range of functional polyacrylamides. digitellinc.com By using a mixture of amines, copolymers with varying functionalities can be produced. For example, co-amidation of PMA with allylamine and ethanolamine (B43304) yields poly[(N-hydroxyethyl acrylamide)-co-(N-allyl acrylamide)]. digitellinc.com This allows for precise control over the ratio of allyl and hydroxyl groups in the final polymer. digitellinc.com

Diversification of Polymer Side Chains

The ability to perform various chemical transformations on the side chains of this compound-based polymers allows for extensive diversification of their properties. The combination of amidation to create the initial polymer platform followed by thiol-ene or Alder-ene reactions on the pendant allyl groups is a powerful strategy for creating functional materials. morressier.comacs.orgresearchgate.net

This approach enables the synthesis of polymer libraries from a single precursor polymer. researchgate.net For instance, starting with poly(methyl acrylate), one can first introduce allyl groups via amidation and then further functionalize these groups using thiol-ene chemistry to attach a variety of molecules. morressier.com This strategy has been used to create hydrogels with tunable properties and to introduce functionalities for specific applications like drug delivery or sensing. morressier.com The versatility of these reactions allows for the creation of complex polymer architectures and materials with tailored characteristics.

Advanced Polymeric Materials Derived from N Allylacrylamide

Hydrogels

Hydrogels derived from N-Allylacrylamide are three-dimensional, water-swollen polymer networks that have garnered significant interest for their versatile properties and potential in advanced applications. dovepress.commdpi.com These materials are formed from poly(this compound) (PNAllAm) or its copolymers, where the presence of both acrylic and allylic functional groups on the monomer allows for diverse polymerization and crosslinking strategies. researchgate.net The resulting hydrogels can be designed to be "smart" or stimuli-responsive, meaning they can undergo significant changes in their physical properties in response to external environmental triggers. dovepress.com

Synthesis and Network Formation

The synthesis of this compound-based hydrogels can be approached through various chemical strategies, primarily involving the polymerization of the this compound monomer and subsequent crosslinking to form the hydrogel network.

A common method involves the initial synthesis of a soluble polymer, poly(this compound) (PNAllAm), which serves as a platform for later hydrogel formation. researchgate.netnih.gov One effective route to PNAllAm is the organocatalyzed amidation of poly(methyl acrylate) (PMA) with allylamine (B125299). researchgate.netnih.govresearchgate.net This post-polymerization modification is particularly useful as it allows for the introduction of the allyl functional groups, which might be incompatible with certain polymerization mechanisms. digitellinc.com The resulting PNAllAm polymer possesses pendant allyl groups that are crucial for network formation. researchgate.netdigitellinc.com

Network formation is typically achieved by crosslinking the PNAllAm chains. A highly efficient method for this is photoinitiated thiol-ene chemistry. researchgate.netnih.govresearchgate.net In this process, a dithiol crosslinker, such as dithiothreitol (B142953) (DTT), is mixed with the PNAllAm solution. researchgate.netdigitellinc.com Upon exposure to UV light in the presence of a photoinitiator, the thiol groups of the crosslinker react with the pendant allyl groups on the polymer chains, forming a stable, covalently crosslinked three-dimensional network. researchgate.netdigitellinc.com The gelation kinetics can be precisely controlled by adjusting parameters like polymer chain length, allyl group content, and UV light intensity, with gelation times ranging from 10 to 100 seconds. digitellinc.com

Another approach is the direct free radical polymerization of the this compound monomer. researchgate.net During this process, both the acrylic and the allylic double bonds of the monomer can participate in the intermolecular and intramolecular chain propagation steps, leading to a crosslinked structure. researchgate.net Controlled radical polymerization techniques, such as single electron transfer living radical polymerization (SET-LRP), have also been employed to synthesize well-defined block copolymers containing this compound, which can then be crosslinked to form hydrogels with homogeneous network structures. digitellinc.com

The table below summarizes a synthesis approach for creating PNAllAm-based hydrogels.

StepDescriptionKey ReagentsReaction Type
1. Polymer Synthesis Poly(methyl acrylate) is reacted with allylamine in the presence of an organocatalyst to form poly(this compound). researchgate.netresearchgate.netPoly(methyl acrylate), AllylamineOrganocatalyzed Amidation
2. Network Formation The synthesized poly(this compound) is mixed with a dithiol crosslinker and a photoinitiator. nih.govdigitellinc.comPoly(this compound), Dithiothreitol (DTT)Photoinitiated Thiol-Ene Chemistry
3. Gelation The mixture is exposed to UV light, initiating the crosslinking reaction between allyl and thiol groups to form the hydrogel network. digitellinc.comdigitellinc.comUV LightCovalent Bond Formation

Stimuli-Responsive Hydrogels

This compound is a valuable component in the creation of stimuli-responsive hydrogels, also known as "smart" hydrogels. digitellinc.com These materials can exhibit significant changes in their volume, shape, or mechanical properties in response to external triggers like temperature, pH, or the presence of specific ions. dovepress.commdpi.comnih.gov This responsiveness stems from the incorporation of specific functional groups into the polymer network that can interact with the environment. dovepress.comnih.gov

Hydrogels containing this compound can be designed to be thermoresponsive, exhibiting a volume phase transition at a specific temperature. researchgate.netresearchgate.net This property is often achieved by copolymerizing this compound with thermoresponsive monomers like N-isopropylacrylamide (NIPAM). mdpi.comupc.edu Poly(N-isopropylacrylamide) (PNIPAM) is well-known for its lower critical solution temperature (LCST) around 32-34°C in water. rsc.orgrsc.org Below the LCST, the hydrogel is swollen with water; above this temperature, it undergoes a phase transition, becomes hydrophobic, and expels water, causing it to shrink. dovepress.commdpi.com

Pure poly(this compound) itself has been shown to have an estimated lower critical solution temperature of approximately 26°C in water. researchgate.netnih.govresearchgate.net This inherent thermoresponsiveness can be tuned. For instance, the addition of a functional thiol like mercaptoethanol during the hydrogel preparation can modulate its properties, leading to a decrease in the volume-phase transition temperature. nih.govresearchgate.net The ability to control the transition temperature by adjusting the monomer ratio or incorporating specific functional groups makes these hydrogels highly adaptable for various applications. nih.gov

The table below details the thermoresponsive characteristics of this compound-based polymers.

Polymer SystemStimulusResponseTransition Temperature
Poly(this compound) (PNAllAm)TemperatureVolume Phase Transition~26 °C researchgate.netnih.gov
PNAllAm hydrogel with MercaptoethanolTemperatureDecreased Volume Phase Transition TemperatureVaries with Mercaptoethanol content nih.govresearchgate.net
This compound copolymerized with N-isopropylacrylamide (NIPAM)TemperatureCoil-to-globule transition, volume shrinkageNear body temperature, tunable mdpi.comrsc.org

Hydrogels can be rendered pH-sensitive by incorporating acidic or basic functional groups into the polymer network. nih.govfrontiersin.org While this compound itself is not strongly pH-responsive, it can be copolymerized with monomers that contain ionizable groups, such as acrylic acid (AAc) or methacrylic acid (MAA), to create pH-responsive hydrogels. rsc.orgmdpi.com

These hydrogels typically contain functional groups like carboxylic acids or amines. nih.gov In response to changes in the surrounding pH, these groups can either protonate or deprotonate. nih.gov This change in ionization state alters the electrostatic repulsion between the polymer chains and affects the osmotic pressure within the gel, leading to significant changes in the hydrogel's volume and swelling degree. nih.govmdpi.com For example, a hydrogel containing carboxylic acid groups will be collapsed at a low (acidic) pH but will swell significantly at a high (basic) pH as the carboxyl groups deprotonate and repel each other. mdpi.com The swelling behavior can be precisely controlled by the ratio of the monomers used in the synthesis. mdpi.com

By combining different types of responsive monomers, it is possible to create multi-stimuli responsive hydrogels that react to several environmental triggers simultaneously or sequentially. nih.govmdpi.com this compound can be a key structural component in such advanced materials. For instance, a hydrogel can be synthesized to respond to both temperature and pH. rsc.org This is often achieved by creating a copolymer network that includes a thermoresponsive monomer like N-isopropylacrylamide and a pH-responsive monomer like acrylic acid. rsc.orgrsc.org

In one example, a multi-stimuli-responsive fluorescent hydrogel was created by copolymerizing N-isopropylacrylamide (NIPAM), acrylamide (B121943), and a terpyridine-based monomer. mdpi.com This hydrogel exhibited responsiveness to temperature, pH, and the presence of various metal ions. mdpi.com The thermoresponsive NIPAM units caused volume shrinkage at higher temperatures, while the terpyridine units were responsible for the pH and metal ion-responsive fluorescent properties. mdpi.com Such systems demonstrate the potential to create highly sophisticated materials where this compound's reactive allyl groups can facilitate the formation of complex, functional networks. rsc.org

The table below illustrates examples of stimuli that can be combined to create multi-responsive hydrogels.

Stimulus 1Stimulus 2Stimulus 3Monomer/Component providing responsiveness
TemperaturepH-N-isopropylacrylamide (Temperature), Acrylic Acid (pH) rsc.org
TemperaturepHMetal IonsN-isopropylacrylamide (Temperature), Terpyridine units (pH, Metal Ions) mdpi.com
LightpHTemperatureGold Nanorods (Light), Carboxyl Groups (pH), Poly(N-isopropylacrylamide) (Temperature) rsc.org
pH-Responsive Properties

Crosslinked Polymer Networks

A crosslinked polymer network is a three-dimensional structure in which polymer chains are linked together by covalent or physical bonds. polyacs.orgrsc.org In the context of this compound, the pendant allyl groups serve as ideal sites for creating covalent crosslinks. researchgate.netdigitellinc.com The formation of these networks is what transforms a solution of individual polymer chains into a macroscopic gel with a defined structure and mechanical integrity. polyacs.org

The crosslinking process, often using thiol-ene chemistry with dithiothreitol (DTT) as the crosslinker, allows for the creation of hydrogels with tunable mechanical properties. researchgate.netdigitellinc.com The density of crosslinks is a critical parameter that dictates the properties of the final hydrogel. frontiersin.org By adjusting the concentration of the crosslinker or the content of allyl groups in the polymer backbone, one can control the network's mesh size and stiffness. digitellinc.com

Research has shown a direct correlation between the allyl group content in poly[(N-hydroxyethyl acrylamide)-co-(N-allyl acrylamide)] copolymers and the mechanical properties of the resulting hydrogels. digitellinc.com As the percentage of allyl groups increases, the storage modulus (G'), which is a measure of the hydrogel's stiffness, also increases significantly. digitellinc.com This tunability is crucial for designing materials for specific applications that require tailored mechanical performance.

The following table presents research findings on the effect of allyl group content on the mechanical properties of a crosslinked hydrogel network.

Polymer Chain Length (DPn)Allyl Group Content (%)Storage Modulus (G')
25010~1 kPa digitellinc.com
25025~4 kPa digitellinc.com
25050~10 kPa digitellinc.com
50050~20 kPa digitellinc.com
Covalent vs. Non-Covalent Crosslinking Mechanisms

Self-Healing Hydrogels

Self-healing hydrogels are a class of "smart" materials capable of autonomously repairing damage and restoring their original mechanical properties. nih.govnih.gov This remarkable ability stems from the incorporation of dynamic and reversible crosslinks within the hydrogel network. nih.gov These crosslinks can be either dynamic covalent bonds or non-covalent interactions. nih.gov

The mechanism behind self-healing involves the reformation of these reversible bonds after they have been broken due to mechanical stress. nih.gov Non-covalent interactions, such as hydrogen bonds, ionic interactions, and hydrophobic interactions, are particularly well-suited for creating self-healing hydrogels because they can easily break and reform. nih.gov For instance, hydrogels crosslinked through hydrogen bonds can rapidly heal as the hydrogen bonds can readily re-establish themselves. mdpi.com

In the context of this compound, its versatile chemistry allows for the incorporation of functionalities that can participate in these dynamic interactions. For example, copolymers of this compound can be designed to include groups that form strong hydrogen bonds or participate in ionic interactions, thereby imparting self-healing capabilities. rsc.org The presence of dynamic covalent bonds, such as acylhydrazone or imine bonds, also facilitates self-healing. nih.gov

The efficiency of self-healing can be influenced by several factors, including the type and number of dynamic bonds, the polymer architecture, and environmental conditions such as pH and temperature. mdpi.com

Antifreezing Hydrogels

Traditional hydrogels, with their high water content, are susceptible to freezing at subzero temperatures, which can lead to material failure and limit their applications in cold environments. rsc.orgresearchgate.net Antifreezing hydrogels are designed to overcome this limitation by maintaining their flexibility and functionality in sub-zero conditions. rsc.org

The antifreezing properties of these hydrogels are achieved through several mechanisms aimed at inhibiting the formation and growth of ice crystals. rsc.org These strategies include depressing the freezing point of water within the hydrogel, inhibiting ice recrystallization, and preventing network freezing. rsc.org

One common approach is to incorporate cryoprotectant agents like salts (e.g., lithium chloride) or organic solvents (e.g., glycerol) into the hydrogel network. rsc.orgmdpi.com These additives disrupt the hydrogen bonding of water molecules, thereby lowering the freezing point. rsc.org

The polymer network itself plays a crucial role in the antifreezing behavior. rsc.org By designing polymers with specific chemical and structural attributes, the interaction between the polymer and water can be manipulated to prevent freezing. For instance, incorporating hydrophilic groups that strongly bind to water molecules can reduce the amount of freezable water in the hydrogel. rsc.org Introducing hydrophobic moieties can also contribute to antifreeze properties by confining the growth of ice nuclei. researchgate.net

A novel strategy inspired by antifreeze proteins (AFPs) involves creating a synergistic effect between hydrophobic and charged functional groups within the polymer network. escholarship.org For example, a copolymer of acrylamide, acrylic acid, and this compound can serve as a scaffold for grafting hydrophobic chains like polydimethylsiloxane (B3030410) (PDMS). rsc.orgescholarship.org This design allows for the regulation of interfacial water properties, leading to enhanced anti-icing capabilities, including the inhibition of ice nucleation and propagation, and reduced ice adhesion. escholarship.org The this compound component in such a system provides a reactive handle for this grafting process.

Antifreezing StrategyMechanismExample
Cryoprotectant Incorporation Lowers the freezing point of water by disrupting hydrogen bonding. rsc.orgAddition of salts like LiCl or organic solvents like glycerol. rsc.orgmdpi.com
Polymer Network Engineering Strong water-polymer interactions reduce the amount of freezable water. rsc.orgHydrophilic polymer backbones that strongly bind water. rsc.org
Bio-inspired Design Synergy of hydrophobic and charged groups regulates interfacial water. escholarship.orgGrafting hydrophobic PDMS chains onto a hydrophilic poly(AAm-co-AAc-co-AAene) network. rsc.orgescholarship.org

Glycopolymers

Glycopolymers are synthetic polymers decorated with carbohydrate moieties (sugars). researchgate.net They are designed to mimic natural glycoconjugates and are of great interest for various biomedical applications due to their role in biological recognition processes. researchgate.net this compound is a valuable building block for creating such functional glycopolymers.

Synthesis and Functionalization with Sugar Moieties

The synthesis of glycopolymers can be achieved through two primary routes: the polymerization of sugar-containing monomers (glycomonomers) or the post-polymerization modification of a pre-synthesized polymer scaffold. researchgate.net The latter approach is particularly advantageous when using this compound.

A common strategy involves the copolymerization of this compound with another monomer, such as N-isopropylacrylamide (NIPAAm), using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.netuni-jena.de This yields a well-defined copolymer with pendant allyl groups. researchgate.net The allyl groups then serve as reactive sites for the attachment of sugar molecules via a highly efficient and selective reaction known as thiol-ene "click" chemistry. researchgate.net In this reaction, a thiol-functionalized sugar (a 1-thiosugar) is reacted with the allyl groups on the polymer backbone, leading to the formation of a stable thioether linkage. researchgate.netresearchgate.net

This modular approach allows for the synthesis of a wide variety of glycopolymers with different sugar types and densities. By controlling the ratio of this compound in the initial copolymerization, the degree of subsequent glycosylation can be tuned. researchgate.net The resulting glycopolymers can be thoroughly characterized using techniques such as ¹H NMR spectroscopy, FT-IR spectroscopy, and size exclusion chromatography to confirm their structure and composition. researchgate.netresearchgate.net

Polymerization MethodFunctionalization ReactionAttached MoietyResulting Polymer
Atom Transfer Radical Polymerization (ATRP) of N-isopropylacrylamide and this compound researchgate.netuni-jena.deThiol-ene "click" chemistry researchgate.net1-Thiosugars (e.g., thio-glucose, thio-galactose) researchgate.netThermoresponsive Glycopolymer researchgate.net

Lectin Binding Studies and Biorecognition

Lectins are proteins that specifically bind to carbohydrates. mdpi.com These interactions are fundamental to many biological processes, and the ability of synthetic glycopolymers to engage in specific lectin binding is a key measure of their bioactivity. researchgate.net The multivalent presentation of sugar ligands on a polymer backbone often leads to a significant enhancement in binding affinity compared to the corresponding free sugar, a phenomenon known as the "glycocluster effect."

Glycopolymers derived from this compound have been successfully used in lectin binding studies. researchgate.net For example, thermoresponsive glycopolymers synthesized from NIPAAm and this compound and functionalized with sugars can be studied for their interaction with specific lectins. researchgate.net The binding event can be monitored using various techniques, including turbidimetry, which can detect changes in the polymer's solubility upon binding to a lectin. researchgate.net

In some studies, glycopolymers are immobilized on surfaces, such as gold nanoparticles or sensor chips, to create biosensors for detecting lectins. mdpi.comacs.org For instance, glycopolymers featuring N-acetylglucosamine (GlcNAc) have been shown to specifically bind to lectins with GlcNAc specificity, while showing minimal non-specific protein adsorption. mdpi.com

Heterogeneous glycopolymers, which present more than one type of sugar, have also been designed to investigate the complexities of carbohydrate-lectin recognition. rsc.org Studies have shown that the presence of a non-binding sugar can have a synergistic effect, enhancing the binding affinity of the primary sugar to its target lectin. rsc.org For example, in a glycopolymer presenting α-mannose (the binding sugar for the lectin Concanavalin A), the inclusion of non-binding sugars like β-galactose or β-glucose resulted in higher binding affinities compared to a glycopolymer with only α-mannose. rsc.org

Glycopolymer SystemLectinKey Finding
Poly(NIPAAm-co-N-Allyl-Sugar)Specific LectinsDemonstrates biorecognition and potential for biosensing applications. researchgate.net
GlcNAc-functionalized GlycopolymerGlcNAc-specific Lectin (e.g., GS-II)Shows specific binding with minimal non-specific protein interaction. mdpi.com
Heterogeneous Glycopolymer (α-mannose, β-galactose, β-glucose)Concanavalin A (Con A)Non-binding sugars (β-galactose, β-glucose) synergistically enhance the binding of α-mannose to Con A. rsc.org
Lactose-bearing NanoparticlesPeanut AgglutininMultivalent interactions confirmed by agglutination experiments. nih.gov

Sequence-Defined Polymers

The synthesis of polymers with a precisely defined sequence of monomer units, mimicking the complexity of biopolymers like proteins and DNA, is a significant challenge in polymer chemistry. This compound has emerged as a key monomer in strategies developed to meet this challenge. nih.gov A successful approach utilizes the orthogonal reactivity of this compound's functional groups, where the acrylamide participates in Michael additions with thiols, and the allyl group undergoes thiol-ene reactions. acs.org

One prominent method involves a liquid-phase iterative synthesis supported by a soluble fluorous tag. acs.orgnih.gov This technique decouples the reaction and purification steps, allowing for efficient, solution-phase monomer addition with rapid purification through fluorous solid-phase extraction (FSPE). acs.org The process begins with a monomer tethered to a cleavable fluorous tag. google.com In an iterative cycle, the polymer chain is extended by alternating reactions with a dithiol co-monomer, which reacts with the allyl group, and a subsequent this compound monomer, which reacts with the remaining thiol group via Michael addition. google.com This strategy leverages the different reaction kinetics of the thiol-ene and Michael addition reactions to achieve sequence control. google.com

Researchers have demonstrated this methodology by synthesizing sequence-isomeric 10-mer and even 16-mer polymers with varied monomer sequences. nih.gov The precise structure and sequence identity of these oligomers were confirmed using techniques such as ¹H NMR, Liquid Chromatography-Mass Spectrometry (LCMS), and tandem Mass Spectrometry (MS/MS). nih.gov Furthermore, the development of Flow-Iterative Exponential Growth (Flow-IEG) has provided a scalable, automated platform for producing unimolecular, sequence-defined macromolecules, demonstrating the synthesis of hexadecamers with molecular weights over 4,000 g/mol . pnas.orgmit.edu The ability to control the sequence allows for the investigation of structure-property relationships, as demonstrated by the different thermal properties observed in isomeric copolymers like (ABAB)n versus (AABB)n. mit.edu

Parameter Description References
Monomer This compound and its derivatives, dithiol co-monomers. acs.orggoogle.com
Synthesis Strategy Liquid-phase iterative synthesis using orthogonal thiol-ene and Michael addition reactions. nih.govacs.org
Purification Fluorous Solid-Phase Extraction (FSPE) enabled by a soluble fluorous tag. acs.orgnih.gov
Process Control Alternating addition of dithiol and this compound monomers in a stepwise fashion. google.com
Characterization ¹H NMR, LCMS, Tandem MS. nih.gov
Example Products Sequence-specific 10-mers, 16-mers, and unimolecular hexadecamers. nih.govpnas.org

Functional Polymers with Olefin Side Chains

The presence of the allyl group in this compound provides a versatile handle for creating functional polymers with pendant olefin side chains. A highly effective method for producing such polymers is the post-polymerization modification of existing commodity polymers. Specifically, poly(N-allyl acrylamide) (PNAllAm) can be synthesized through the organocatalyzed amidation of poly(methyl acrylate) (PMA) with allylamine. researchgate.netacs.org

This transformation is efficiently catalyzed by strong, non-nucleophilic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). morressier.comresearchgate.net The use of an organocatalyst allows for control over the degree of functionalization, enabling the synthesis of both fully converted PNAllAm and copolymers containing both methyl acrylate (B77674) and N-allyl acrylamide units by tuning the reaction conditions. acs.orgmorressier.com The resulting polymers possess pendant allyl groups along the backbone, which serve as reactive sites for a variety of subsequent chemical modifications. researchgate.net

The utility of these olefin-containing polymers is prominently demonstrated in the formation of functional hydrogels. researchgate.netmorressier.com The allyl side chains can be readily crosslinked through photoinitiated thiol-ene chemistry, for instance, by using dithiothreitol (DTT) as a cross-linker. researchgate.net This platform allows for the modulation of the resulting hydrogel's properties. For example, adding a monofunctional thiol like mercaptoethanol during the crosslinking process can systematically alter the volume-phase transition temperature of the hydrogel. morressier.com The remaining unreacted allyl groups within the hydrogel network offer further opportunities for post-gelation modification, such as the attachment of dyes or therapeutic agents. morressier.com

Parameter Description References
Starting Polymer Poly(methyl acrylate) (PMA). researchgate.netacs.org
Modification Reagent Allylamine. researchgate.net
Catalyst 1,5,7-triazabicyclodecene (TBD). morressier.comresearchgate.net
Product Polymer Poly(N-allyl acrylamide) (PNAllAm) or P(MA-co-NAllAm). researchgate.netmorressier.com
Key Feature Pendant olefin (allyl) side chains. acs.org
Application Platform for functional hydrogels via thiol-ene or Alder-ene chemistry. researchgate.netacs.org
Cross-linker Example Dithiothreitol (DTT). researchgate.net

Star Copolymers and Graft Polymers

The reactive allyl group of this compound is instrumental in the synthesis of complex, branched polymer architectures such as star and graft copolymers. These structures are accessible through various polymerization strategies, including "grafting-to," "grafting-from," and "grafting-through" methods, where this compound-containing polymers act as backbones or macroinitiators.

One approach involves the synthesis of copolymers of N-isopropylacrylamide (NIPAM) and this compound via controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.netresearchgate.net This yields well-defined linear copolymers with pendant allyl groups distributed along the chain. These allyl groups can then be used as anchor points for "grafting-to" reactions. For example, star polymers have been synthesized by reacting these allyl-functionalized backbones with other polymers or molecules. acs.org A specific example is the creation of glyco star polymers, where 1-thio-β-D-glucose is attached to a star-shaped polymer scaffold containing this compound units via a thiol-ene reaction. acs.org

In a "grafting-from" approach, the allyl groups on a polymer backbone can be chemically modified to become initiation sites for the polymerization of a second monomer, growing new polymer chains from the backbone. While direct examples starting from PNAllAm are emerging, the principle is well-established for similar functional polymers. For instance, polyacrylamide has been grafted from polystyrene resins using ATRP. itu.edu.tr

The "grafting-through" method involves the copolymerization of a standard monomer with a macromonomer that has a polymerizable group at its end. This compound itself can be considered a functional monomer in such systems. Free radical polymerization of this compound involves both the acrylic and allylic double bonds, leading to crosslinked or cyclized structures, which complicates the formation of simple graft polymers but is a key feature in creating networks. researchgate.net By carefully controlling polymerization conditions, such as in RAFT polymerization, polymers with pendant allyl groups can be synthesized and subsequently used as backbones for grafting. acs.org These methods open pathways to materials like star amphiphilic block copolymers and other complex architectures with tailored properties for various applications. rsc.org

Architecture Synthesis Strategy Role of this compound Example References
Star Polymers "Grafting-to"Provides pendant allyl groups on a linear or star scaffold for subsequent reaction.Reaction of an allyl-functionalized polymer with thiocarbohydrates to form glyco star polymers. acs.org
Graft Copolymers "Grafting-to"The linear polymer backbone contains this compound units with reactive allyl side chains.Copolymers of NIPAM and this compound are functionalized with other molecules via thiol-ene chemistry. researchgate.netresearchgate.net
Graft Copolymers "Grafting-from"The allyl groups are converted into initiation sites for growing new polymer chains.Polyacrylamide grafted from functionalized polystyrene resins (principle demonstration). itu.edu.tr

Applications of N Allylacrylamide Based Polymers

Biomedical

The biocompatibility and the capacity to form hydrogels are key characteristics that make N-Allylacrylamide derivatives promising for biomedical applications. evitachem.com These polymers are being explored for their potential in creating systems that can safely and effectively deliver drugs to targeted areas within the body and in engineering environments that support cellular growth and tissue repair.

Drug Delivery Systems

Polymers derived from this compound are instrumental in designing advanced drug delivery systems. evitachem.comnih.gov These systems aim to enhance the therapeutic efficacy of drugs by controlling their release and protecting them within the body. The ability of these polymers to form hydrogels is particularly advantageous for encapsulating and delivering a wide array of therapeutic agents. researchgate.netresearchgate.net

A primary goal in drug delivery is to maintain drug concentrations within a therapeutic window, avoiding toxic levels while ensuring effectiveness. sigmaaldrich.com this compound-based polymers contribute to achieving this through various controlled release mechanisms. The release of a drug from a polymeric carrier is a complex process influenced by the drug's properties, the polymer's characteristics, and the physiological environment. sigmaaldrich.com

The main mechanisms governing drug release from polymeric systems are diffusion, swelling, and degradation. americanpharmaceuticalreview.com In diffusion-controlled systems, the drug moves through the polymer matrix. americanpharmaceuticalreview.comresearchgate.net The rate of diffusion can be modulated by the polymer's composition and structure. For instance, incorporating hydrophilic components can facilitate water penetration and expedite drug release, while a denser polymer network can slow it down. americanpharmaceuticalreview.com

Degradable polymers, on the other hand, release drugs as the polymer matrix breaks down. nih.gov The degradation rate, and thus the drug release, can be tailored by altering the polymer's molecular weight and chemical structure. nih.gov Swelling-controlled systems involve the polymer absorbing water, which leads to the expansion of the polymer network and subsequent release of the encapsulated drug.

The table below details research findings on controlled release mechanisms in polymeric drug delivery systems.

Polymer SystemRelease MechanismKey Findings
Poly(styrene-b-isobutylene-b-styrene)DiffusionUsed in a monolithic system for sustained drug elution. scielo.br
Poly (ethylene-co-vinyl acetate) and Poly (n-butyl methacrylate) blendsDiffusion through a membraneForms a membrane system for controlled drug release. scielo.br
Polylactides and poly(lactide-co-glycolide) copolymersDegradation and DiffusionMulti-layered coatings allow for varied release rates depending on layer composition and polymer properties like crystallinity and hydrophobicity. scielo.br
Poly(N-isopropylacrylamide) (PNIPAM)Swelling and Diffusion (Thermoresponsive)Exhibits a lower critical solution temperature (LCST) around 32°C, allowing for temperature-triggered drug release. mdpi.comnih.gov

"Smart" encapsulation systems are designed to release their payload in response to specific environmental stimuli, such as changes in temperature or pH. nih.gov this compound and its derivatives can be copolymerized with other monomers to create these intelligent systems. researchgate.net For example, copolymerization with temperature-sensitive monomers like N-isopropylacrylamide (PNIPAM) can yield hydrogels that undergo a volume phase transition at a specific temperature, triggering the release of an encapsulated drug. mdpi.commdpi.com

These smart systems offer the potential for targeted drug delivery, where the drug is released preferentially at the site of action, thereby increasing efficacy and reducing systemic side effects. nih.gov The ability to tailor the response of these polymers to physiological cues makes them a significant area of research in advanced drug delivery.

Controlled Release Mechanisms

Tissue Engineering Scaffolds

In tissue engineering, the goal is to repair or replace damaged tissues. frontiersin.org Scaffolds play a crucial role by providing a temporary, three-dimensional structure that supports cell attachment, proliferation, and differentiation, essentially mimicking the native extracellular matrix (ECM). researchgate.netfrontiersin.org this compound-based polymers, particularly in the form of hydrogels, are excellent candidates for creating these scaffolds due to their high water content and porous structure, which are conducive to cell survival and nutrient exchange. researchgate.netmdpi.com

Hydrogels created from this compound polymers can provide an ideal environment for 3D cell culture. researchgate.net Their ability to maintain a distinct 3D structure offers mechanical support for cells as they form new tissue. researchgate.net The porous nature of these hydrogels is critical for facilitating the transport of nutrients, oxygen, and waste products, which is essential for cell viability. mdpi.com

Furthermore, these hydrogels can be used to encapsulate cells, protecting them during transplantation and providing a supportive matrix for their growth and function. nih.gov The properties of the hydrogel, such as stiffness and degradation rate, can be tuned to match the requirements of the specific cell type and tissue being engineered. researchgate.net

The following table summarizes findings from studies on hydrogel scaffolds for cell culture.

Hydrogel SystemCell TypeKey Findings
Methacrylated dextran-graft-lysine and gelatin compositeHuman umbilical artery smooth muscle cells (SMCs)Softer hydrogels promoted rapid cell spreading, extensive network formation, and high proliferation. nih.gov
Photo-crosslinkable Extracellular Matrix (LunaGel™)Human Umbilical Cord Mesenchymal Stem CellsThe scaffold supported cellular adhesion and proliferation and was non-toxic. mdpi.com
Chitosan scaffoldsBHK-21 FibroblastsNanofibrous scaffolds supported cell-to-cell and cell-to-scaffold interactions, enhancing proliferation. gelatex.com

The extracellular matrix (ECM) is a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. nih.gov An ideal tissue engineering scaffold should mimic the key features of the native ECM to promote proper tissue regeneration. mdpi.com

This compound-based hydrogels can be functionalized to more closely resemble the natural ECM. researchgate.net For instance, they can be modified with peptides or other bioactive molecules that promote cell adhesion and signaling. mdpi.com By blending this compound-based polymers with natural polymers like collagen or elastin, it is possible to create hybrid scaffolds that combine the tunable mechanical properties of synthetic polymers with the biological recognition of natural materials. mdpi.com This approach aims to create a more physiologically relevant environment that can guide cell behavior and enhance tissue formation. nih.govmdpi.com

Hydrogel Scaffolds for Cell Culture and Encapsulation

Biosensing

This compound-based polymers are increasingly utilized in the development of advanced biosensors due to their versatile chemical nature, which allows for the straightforward immobilization of biorecognition elements and the fabrication of stimuli-responsive materials.

The incorporation of this compound into polymer networks, particularly hydrogels, provides a platform for creating highly sensitive and selective biosensing devices. For instance, hydrogel networks composed of poly(N-isopropylacrylamide-co-N-allylacrylamide) have been investigated for their potential in biosensing applications. digitellinc.com The allyl groups within the polymer structure serve as convenient handles for the covalent attachment of probes, such as DNA, enzymes, or antibodies, which are essential for detecting specific biological targets.

One significant area of research involves the development of thermoresponsive glycopolymers for biosensor applications through the copolymerization of N-isopropylacrylamide (NIPAAm) with this compound. researchgate.netuni-jena.de The resulting copolymers can be functionalized with sugar moieties via a thiol-ene reaction with the allyl groups. researchgate.net These glycopolymers exhibit sharp and reversible coil-to-globule transitions in response to temperature changes, a property that can be harnessed for signal transduction in biosensors. researchgate.net The interaction of these functionalized polymers with specific lectins, which are carbohydrate-binding proteins, can be precisely controlled, forming the basis for highly specific protein detection assays. researchgate.net

Furthermore, the principles of molecular imprinting have been applied to create synthetic receptors for specific biomolecules. While some studies have focused on acrylamide (B121943) and N,N′-methylenebisacrylamide, the underlying concept of creating a polymer matrix with specific recognition sites is transferable to this compound-based systems. The ability to tailor the polymer structure at a molecular level opens up possibilities for creating robust and stable biosensors for a wide range of analytes.

Wound Healing

The unique properties of this compound-based polymers, particularly their ability to form hydrogels with tunable properties, make them promising candidates for advanced wound healing applications. researchgate.netstrouse.commdpi.com Hydrogels, with their high water content and soft, tissue-like consistency, provide an ideal moist environment for wound healing, which can accelerate the natural repair processes of the skin. strouse.commdpi.comnih.gov

Poly(N-allyl acrylamide) (PNAllAm) has been identified as a reactive platform for generating functional hydrogels with potential for biomedical applications, including wound dressings. researchgate.net The allyl groups present in the polymer backbone allow for cross-linking via photoinitiated thiol-ene chemistry, enabling the fabrication of hydrogels with controlled mechanical properties and degradation profiles. researchgate.net This is crucial for wound dressings, which need to be mechanically stable yet flexible enough to conform to the wound bed.

Moreover, the functionalizability of PNAllAm hydrogels allows for the incorporation of therapeutic agents, such as antimicrobial compounds or growth factors, which can be released in a controlled manner to promote healing and prevent infection. biorxiv.orgnih.gov For example, a "smart bandage" concept has been developed using a thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAAm), combined with polycaprolactone (B3415563) (PCL) nanofibers to create a drug delivery system for the anti-inflammatory agent curcumin. biorxiv.org The incorporation of this compound into such systems could provide additional sites for drug conjugation and cross-linking, further enhancing the functionality of the wound dressing.

While direct in-vivo studies on this compound-based wound dressings are still emerging, the foundational research on PNAllAm as a versatile hydrogel platform strongly suggests its potential in creating next-generation wound care products that can actively participate in the healing process. researchgate.netmdpi.comuv.esmdpi.comupc.edunih.govresearchgate.net

Antimicrobial Materials

The rise of antibiotic-resistant bacteria has spurred the development of new antimicrobial materials, and this compound-based polymers are emerging as a promising class of compounds in this area. wikipedia.orgmdpi.com Their antimicrobial activity can be intrinsic to the polymer structure or conferred through the attachment of biocidal agents.

Hydrogels synthesized from poly(N-allyl acrylamide) (PNAllAm) have demonstrated antimicrobial effects. researchgate.net In studies, these hydrogels have shown the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria in the direct contact zone. researchgate.net This contact-based antimicrobial action is advantageous as it can potentially reduce the development of resistance compared to leachable biocides. mdpi.commdpi.com The proposed mechanism for some cationic antimicrobial polymers involves the disruption of the bacterial cell membrane, leading to cell death. wikipedia.orgmdpi.com

Furthermore, this compound serves as a key monomer in the synthesis of sequence-defined oligo(thioetheramide)s (oligoTEAs) with potent antibacterial activity. sci-hub.se These oligomers are designed with a specific sequence of monomers to optimize their interaction with bacterial membranes. The unique structure of the this compound monomer, with its orthogonal reactive sites, allows for the precise construction of these bioactive macromolecules. google.com Research has shown that the composition and sequence of these oligoTEAs can be tuned to achieve selective activity against harmful bacterial pathogens. sci-hub.se

The versatility of this compound allows for the creation of various antimicrobial materials, from hydrogel coatings for medical devices to soluble polymers that can combat infections. wikipedia.orgnih.gov

Table 1: Antimicrobial Activity of this compound-Based Hydrogels

Bacterial StrainObservationReference
Staphylococcus aureusAntimicrobial effect in direct contact zone researchgate.net
Pseudomonas aeruginosaAntimicrobial effect in direct contact zone researchgate.net
Escherichia coliAntimicrobial effect in direct contact zone researchgate.net
Klebsiella pneumoniaeAntimicrobial effect in direct contact zone researchgate.net
Enterobacter cloaceaeAntimicrobial effect in direct contact zone researchgate.net

In Cellulo Polymerization for Cellular Manipulation

A groundbreaking application of polymer chemistry is the ability to perform polymerization reactions within or on the surface of living cells, a field known as in cellulo polymerization. This technique offers unprecedented opportunities for cellular manipulation and studying cellular processes. This compound, with its biocompatible nature and reactive functionalities, is a valuable monomer for such applications.

Research has demonstrated the feasibility of cell surface-initiated controlled radical polymerization as a "grafting-from" strategy to engineer the surfaces of living yeast and mammalian cells. ucsb.edu This method allows for the growth of synthetic polymers directly from chain-transfer agents anchored on the cell surface. ucsb.edu By using cytocompatible polymerization techniques like photoinduced electron transfer-reversible addition-fragmentation chain-transfer (PET-RAFT) polymerization, polymer chains can be grown while maintaining high cell viability. ucsb.edu This approach significantly enhances the efficiency of polymer grafting compared to traditional "grafting-to" methods and enables the active manipulation of cellular phenotypes. ucsb.edu

General Sensing Applications

The principles that make this compound-based polymers suitable for biosensing also extend to more general chemical sensing applications. The ability to create polymers that respond to environmental stimuli, such as pH, temperature, or the presence of specific ions, is a key feature.

Polymers based on N-isopropylacrylamide (NIPAAm), which is often copolymerized with this compound, are well-known for their thermoresponsive properties and have been extensively studied for various sensing applications. mdpi.commdpi.com The inclusion of this compound in these polymer structures allows for the introduction of functional groups that can act as recognition sites for a variety of analytes. researchgate.netustc.edu.cn

For example, pH-sensitive swellable polymer microspheres have been prepared using NIPAAm and a pH-sensitive comonomer. mdpi.com These microspheres can be incorporated into a membrane, and changes in the turbidity of the membrane can be correlated to the pH of the surrounding solution. mdpi.com The this compound monomer could be used to further functionalize these microspheres, for instance, by attaching chromophores or fluorophores that change their optical properties upon binding to a target analyte, thereby creating a more direct sensing mechanism. ustc.edu.cn

The versatility of this compound in polymer synthesis, particularly through techniques like RAFT polymerization, allows for the creation of well-defined polymer architectures with precisely controlled properties. researchgate.net This level of control is crucial for developing sensors with high sensitivity, selectivity, and reproducibility. ustc.edu.cnmdpi.com

Soft Robotics and Actuation

The field of soft robotics aims to create robots from compliant materials, enabling them to perform tasks that are difficult for traditional rigid robots, such as gentle manipulation of delicate objects and safe interaction with humans. researchgate.net Hydrogels, with their soft and flexible nature, are excellent candidate materials for building soft actuators and robots. researchgate.netfrontiersin.orgnih.gov this compound-based polymers are playing a role in the development of these advanced materials.

These hydrogel actuators can be designed to bend, twist, or grip, mimicking the movements of biological systems. frontiersin.orgnih.gov For instance, light-responsive hydrogel actuators have been fabricated by incorporating photothermal nanoparticles into a poly(N-isopropylacrylamide-acrylamide) hydrogel. frontiersin.org The this compound monomer can be integrated into such systems to provide covalent cross-linking points, enhancing the mechanical integrity and durability of the actuator. The ability to program the deformation of these hydrogels opens up possibilities for creating complex, multifunctional soft robots. nih.govresearchgate.net

Environmental Applications

The unique properties of this compound-based polymers also hold promise for addressing environmental challenges, particularly in the areas of water purification and pollutant removal. d-nb.infonih.govfrontiersin.orgresearchgate.netutec.edu.pe The ability to create functionalized hydrogels and membranes makes these materials suitable for selectively capturing and removing contaminants from water.

An important application is in the development of separation membranes. A method for rapidly producing functional hydrogels using photoinitiated thiol-ene chemistry with poly(N-allyl acrylamide) has been described. This approach allows for the creation of thin-film composite membranes where the chemistry of the selective layer can be easily tuned by changing the thiol-modified reactants. This versatility is advantageous for designing membranes tailored for specific separation tasks, such as the removal of particular pollutants.

While much of the research on hydrogels for water purification has focused on materials like poly(N-isopropyl acrylamide) (PNIPAm) for solar-driven water purification, the principles are transferable. rsc.org These PNIPAm-based hydrogels can absorb contaminated water and then release purified water upon a temperature change. The incorporation of this compound into these hydrogels could provide sites for attaching specific functionalities to enhance the removal of a broader range of pollutants, including heavy metals and organic compounds. d-nb.infonih.gov

The development of adsorbents for environmental remediation is a critical area of research. nih.govresearchgate.net this compound-based polymers, with their potential for high functional group density, could be developed into effective adsorbents for various environmental contaminants.

Energy Storage Applications

Polymers based on this compound are emerging as materials with significant potential in the field of energy storage, particularly in the development of next-generation batteries and supercapacitors. researchgate.net The unique properties of these polymers, especially their ability to form functional hydrogels, position them as candidates for innovative electrolyte and membrane solutions. researchgate.netacs.org

Functional hydrogels are considered an attractive platform for energy storage technologies due to their potential for enhanced physicochemical properties such as mechanical strength, flexibility, and charge transport. researchgate.net Research has been directed towards creating hydrogels that are stimulus-responsive, self-healing, and highly stretchable, all of which are desirable characteristics for advanced energy storage devices. researchgate.net

One area of investigation involves the synthesis of poly(N-allyl acrylamide) (PNAllAm) as a foundational polymer for creating functional hydrogels. researchgate.netnih.gov This can be achieved through methods like the organocatalyzed amidation of poly(methyl acrylate) with allylamine (B125299). researchgate.netnih.gov The resulting PNAllAm can then be cross-linked to form hydrogels, for instance, through photoinitiated thiol-ene chemistry using cross-linking agents like dithiothreitol (B142953). researchgate.netnih.gov The properties of these hydrogels can be tailored by incorporating functional thiols, such as mercaptoethanol, which can modulate characteristics like the volume-phase transition temperature. researchgate.netnih.gov While direct performance data in specific battery or supercapacitor models is still an area of active research, the potential for these materials is recognized. researchgate.net

Furthermore, copolymers incorporating this compound are being explored for specialized applications. For example, a copolymer of acrylamide, acrylic acid, and this compound has been used as a scaffold for creating antifreezing hydrogels. rsc.org Such hydrogels are noted as promising candidates for energy storage devices intended for operation in extremely cold environments. rsc.org

The broader category of acrylamide-based hydrogels, to which this compound derivatives belong, is extensively studied for use as quasi-solid-state electrolytes in supercapacitors. nih.govsemanticscholar.orgsci-hub.se These hydrogel electrolytes offer good ionic conductivity while providing mechanical flexibility and stability, which are key for developing compressible and stretchable energy storage devices. nih.govsci-hub.se

Industrial Material Applications (e.g., Paper and Board Production)

In the paper and board industry, this compound serves as a crucial component in the formulation of polymeric additives designed to enhance the physical properties of the final product. Specifically, it is utilized as a multifunctional crosslinking monomer in the synthesis of glyoxalated polyacrylamide (GPAM) resins. nih.gov These resins are widely applied as wet-strength and dry-strength agents in the papermaking process. nih.govsemanticscholar.orgnih.gov

This compound can be used in combination with other multifunctional crosslinking monomers to achieve desired resin properties. nih.gov The amount of the crosslinking component, such as this compound, is a critical parameter in the polymer design.

The table below summarizes the typical concentration range for crosslinking monomers, including this compound, in the production of these specialized polyacrylamides for paper applications.

ParameterValueSource(s)
Component Multifunctional Crosslinking Monomer (e.g., this compound) nih.gov
Application Synthesis of structured or branched cationic polyacrylamides for paper strength nih.gov
Typical Concentration 20 to 20,000 ppm (based on total polymer weight) nih.gov
Preferred Concentration 100 to 1,000 ppm (based on total polymer weight) nih.gov

Analytical and Characterization Techniques in N Allylacrylamide Research

Spectroscopic Techniques

Spectroscopy is fundamental to the analysis of N-Allylacrylamide, providing detailed information about its chemical structure, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of the this compound monomer and for analyzing the microstructure of its polymers.

¹H NMR Spectroscopy provides information on the proton environment in the molecule. The spectrum of this compound exhibits characteristic signals corresponding to the vinyl and allyl protons. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, protons closer to the electron-withdrawing amide group are typically shifted downfield.

¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, with the carbonyl and vinyl carbons appearing at characteristic downfield shifts.

Detailed expected chemical shifts for this compound are presented in the table below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusGroupPredicted Chemical Shift (δ, ppm)Description
¹HN-H~6.0-8.0Broad singlet, amide proton
CH=CH₂ (Acryloyl)~5.6-6.3Multiplet, three distinct protons
CH=CH₂ (Allyl)~5.7-5.9Multiplet, one proton
CH₂ (Allyl)~3.8-4.0 (N-CH₂) and ~5.1-5.3 (=CH₂)Multiplets, two protons on the nitrogen-adjacent carbon and two terminal vinyl protons
¹³CC=O~165Amide carbonyl carbon
CH=CH₂ (Acryloyl)~126 (CH₂) and ~131 (CH)Vinyl carbons of the acrylamide (B121943) group
CH=CH₂ (Allyl)~134 (CH) and ~116 (CH₂)Vinyl carbons of the allyl group
N-CH₂~42Methylene carbon adjacent to the nitrogen

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, key absorptions include the N-H stretch, the C=O stretch of the amide, and the C=C stretches of the vinyl and allyl groups. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300N-H StretchSecondary Amide
~3080=C-H StretchVinyl/Allyl
~1670C=O Stretch (Amide I)Amide
~1630C=C StretchVinyl/Allyl
~1550N-H Bend (Amide II)Amide
~990 and ~920=C-H Bend (Out-of-plane)Vinyl/Allyl

UV/Vis Spectroscopy

UV/Vis spectroscopy measures the electronic transitions within a molecule. This compound contains two primary chromophores: the carbon-carbon double bonds (C=C) and the carbonyl group (C=O). These groups give rise to characteristic electronic transitions, namely π → π* and n → π*. hnue.edu.vn

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for detecting and characterizing species with unpaired electrons, such as free radicals. In the context of this compound research, EPR is particularly valuable for studying free-radical polymerization mechanisms. It can be used to identify the radical intermediates formed during initiation and propagation steps and to investigate their structure and concentration. While EPR is an indispensable tool in polymer science for elucidating reaction kinetics and mechanisms, its application is specific to processes involving paramagnetic species. doi.orggoogle.com

Raman Spectroscopy

Raman spectroscopy provides information on the vibrational modes of a molecule, similar to FT-IR spectroscopy. researchgate.net It relies on the inelastic scattering of monochromatic light. For this compound, Raman spectroscopy can be used to identify the characteristic vibrations of its functional groups. The C=C double bonds, which are highly polarizable, typically produce strong Raman signals, making it an excellent technique for monitoring polymerization through the disappearance of the monomer's vinyl and allyl signals. As a complementary technique to FT-IR, it is particularly useful for symmetric bonds and for measurements in aqueous solutions.

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In this compound research, it is used for purification of the monomer, analysis of its purity, and characterization of the resulting polymers, particularly their molecular weight and molecular weight distribution.

Gas Chromatography (GC) can be employed to assess the purity of the volatile this compound monomer. unizin.orglibretexts.org In GC, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase. When coupled with a detector like a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification of the monomer and any volatile impurities. nih.govshimadzu.com

High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis and purification of this compound and its derivatives. rsc.org Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is often employed to separate the monomer from non-volatile impurities or reaction byproducts. google.com

Size-Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is the primary method for characterizing polymers synthesized from this compound. SEC separates molecules based on their hydrodynamic volume in solution. researchgate.netacs.orgnih.gov This allows for the determination of crucial polymer properties such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. rsc.orgnih.gov

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Thermal Analysis

Thermal analysis techniques are essential for characterizing the thermal stability and phase transitions of this compound-based materials.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.netprimeprocesssafety.comhu-berlin.de It is widely used to determine key thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). hu-berlin.de The technique can also quantify the enthalpy changes associated with these transitions, providing insights into the material's structure and stability. researchgate.netnih.gov

In the context of this compound research, DSC is employed to study the thermal properties of its polymers and copolymers. For instance, DSC studies can reveal how the incorporation of different comonomers or cross-linkers affects the thermal behavior of the resulting material. nih.gov The data obtained from DSC, such as the heat of reaction, can be used to assess the thermal stability of chemicals and screen for potential thermal hazards. primeprocesssafety.com

Table 2: Principles of DSC Measurement

ParameterDescription
Heat Flow The amount of heat absorbed (endothermic) or released (exothermic) by the sample during a controlled temperature program. primeprocesssafety.com
Temperature Program The sample is heated or cooled at a constant rate or held isothermally. primeprocesssafety.com
Thermal Transitions DSC detects transitions like melting, crystallization, and glass transitions, which appear as peaks or shifts in the heat flow curve. hu-berlin.de

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. aurigaresearch.commat-cs.com This technique is invaluable for determining the thermal stability and compositional properties of materials. mat-cs.comxrfscientific.com A TGA curve, or thermogram, plots mass loss against temperature, revealing information about decomposition temperatures, absorbed moisture, and the composition of multi-component materials. aurigaresearch.com

For polymers derived from this compound, TGA can be used to assess their degradation profiles. mdpi.com For example, in the study of hydrogel copolymers based on N,N-dimethyl acrylamide and acrylic acid, TGA was used to investigate their thermal stability. mdpi.com The analysis can be performed under different atmospheres, such as nitrogen or air, to study the effect of the environment on the degradation process. xrfscientific.commdpi.com High-resolution TGA techniques can further enhance the separation of closely occurring weight loss events, providing more detailed and accurate compositional analysis. tainstruments.com

Differential Scanning Calorimetry (DSC)

Microscopic Techniques (e.g., Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM))

Electron microscopy techniques provide high-resolution images of the surface morphology and internal structure of materials, which are beyond the resolving power of optical microscopes. measurlabs.com

Scanning Electron Microscopy (SEM) scans a focused beam of electrons over a sample's surface to create an image. consistence.nl It is particularly useful for visualizing the surface topography, porosity, and three-dimensional structure of materials. mdpi.comconsistence.nl In the study of this compound-based hydrogels, SEM has been used to observe their porous structures. mdpi.com For instance, the microscopic morphology of calcium carbonate scales was analyzed by SEM to understand the inhibition mechanism of a copolymer containing acrylamide. rsc.org Environmental SEM (ESEM) offers the advantage of imaging hydrated samples, which is particularly useful for studying hydrogels in a state closer to their natural environment. nih.gov

Transmission Electron Microscopy (TEM) operates by passing a beam of electrons through an ultrathin specimen. measurlabs.com This allows for the visualization of the internal structure of the material at a much higher resolution than SEM. measurlabs.com TEM is a powerful tool for analyzing the size and shape of nanoparticles and for studying the ultrastructure of materials at the nanoscale. measurlabs.comnih.gov For example, TEM has been used to observe the collapsed diameters of microgel particles and to follow ultrastructural modifications in biological systems. nih.govnih.gov

Table 3: Comparison of SEM and TEM

FeatureScanning Electron Microscopy (SEM)Transmission Electron Microscopy (TEM)
Principle Scans electron beam over the surface. consistence.nlTransmits electron beam through the sample. measurlabs.com
Information Obtained Surface topography, morphology, composition. consistence.nlInternal structure, crystallography, elemental composition. nist.gov
Resolution Typically lower than TEM (down to 10-30 nm). measurlabs.comVery high (down to 0.1 nm). measurlabs.com
Sample Thickness No strict limitation, but must fit in the chamber. measurlabs.comMust be very thin (typically <100 nm). measurlabs.com
Typical Application for this compound Materials Imaging the porous structure of hydrogels. mdpi.comAnalyzing the internal structure of nanoparticles or microgels. nih.gov

Turbidimetry

Turbidimetry is an analytical technique used to measure the cloudiness or turbidity of a solution, which is caused by the scattering of light by suspended particles. mdpi.com This method is particularly valuable for studying the phase transition behavior of temperature-responsive polymers in solution. mdpi.commdpi.com

For polymers based on this compound that exhibit a Lower Critical Solution Temperature (LCST), turbidimetry is a primary method to determine this transition temperature. The LCST is the temperature above which the polymer becomes insoluble and the solution turns cloudy. By monitoring the transmittance of light through the polymer solution as the temperature is increased, the onset of phase separation can be precisely determined. researchgate.netnih.govacs.org

In one study, turbidimetry was used to estimate the LCST of Poly(this compound) (PNAllAm) to be approximately 26 °C in water. researchgate.netnih.govacs.org This technique is also used to study how factors such as copolymer composition, molecular weight, and the presence of additives affect the phase transition temperature of this compound-based copolymers. acs.orgmdpi.com

Rheological Measurements

Rheology, the study of the flow of matter, is a critical tool for characterizing the viscoelastic properties of polymeric materials derived from this compound. These measurements provide insight into the behavior of polymer solutions and hydrogels under stress and strain, which is fundamental to understanding their processability and performance. Techniques such as steady-shear and oscillatory rheometry are commonly used.

Steady-Shear Rheometry This technique measures the viscosity of a material as a function of the applied shear rate. For many polymer solutions, including those based on acrylamide copolymers, a common behavior observed is shear-thinning. This phenomenon, where viscosity decreases as the shear rate increases, is important for applications where the material experiences different flow conditions. For instance, polyacrylamide (PAAm) hydrogels and their nanocomposites exhibit shear-thinning properties. researchgate.net

Oscillatory Rheometry Oscillatory measurements are used to determine the viscoelastic nature of materials by applying a small, sinusoidal strain and measuring the resulting stress. This allows for the quantification of the storage modulus (G') and the loss modulus (G'').

Storage Modulus (G'): Represents the elastic component of the material, indicating its ability to store energy. For hydrogels, a higher G' signifies a more structured, solid-like material. researchgate.net

Loss Modulus (G''): Represents the viscous component, indicating the material's ability to dissipate energy, usually as heat. researchgate.net

The rheological properties of this compound-containing copolymers can be finely tuned. Since this compound contains two polymerizable double bonds, it can act as a crosslinker, which would be expected to significantly increase the storage modulus (G') and mechanical strength of the resulting hydrogel. mdpi.com The data below for poly(N-isopropylacrylamide-co-acrylic acid) hydrogels illustrates how copolymer composition can influence these properties.

Table 1: Example Rheological Data for Acrylamide-Based Copolymers

Copolymer SystemComposition (Monomer 1 / Monomer 2)Storage Modulus (G')Reference
Gelatin/Polyacrylamide (DN Hydrogel)10 w/v% Gelatin / 10 w/v% PAAm~4000 Pa researchgate.net
Poly(N-isopropylacrylamide-co-acrylic acid)80 / 20Increases with hydrophilic monomer content uchile.cl
Poly(acrylamide-styrene) Block CopolymerVariesProperties depend on hydrophobic content whiterose.ac.uk

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (e.g., sulfur, S) in a sample. In this compound research, it serves two primary purposes: verifying the purity of the monomer and determining the composition of copolymers.

The theoretical elemental composition of this compound (C₆H₉NO) can be calculated from its molecular formula and the atomic weights of its constituent atoms. This theoretical data provides a benchmark against which experimentally determined values for a synthesized batch of the monomer can be compared to assess its purity.

Table 2: Theoretical Elemental Composition of this compound (C₆H₉NO)

ElementSymbolAtomic Weight (g/mol)Number of AtomsTotal Weight (g/mol)Mass Percentage (%)
CarbonC12.011672.06664.89%
HydrogenH1.00899.0728.17%
NitrogenN14.007114.00712.61%
OxygenO15.999115.99914.40%
Total ---111.144 100.00%

For copolymers containing this compound, elemental analysis is crucial for determining the final copolymer composition. mdpi.comresearchgate.net Since this compound is the only nitrogen-containing monomer in many copolymerization reactions, the measured nitrogen content can be used to calculate its molar fraction in the resulting polymer. uchile.clresearchgate.net This information is vital for establishing monomer reactivity ratios and understanding how the feed ratio of monomers translates to the final polymer structure, which in turn influences its properties. mdpi.comnih.gov For example, research on copolymers of N-isopropylacrylamide and other monomers frequently uses elemental analysis (CHN) to confirm composition. researchgate.netacs.org

Table 3: Example of Elemental Analysis Data for Determining Copolymer Composition

Copolymer SystemMonomer Feed Ratio (M1:M2)Measured Element % (e.g., N)Calculated Copolymer Composition (m1:m2)Reference
Poly(N-PhMI-co-AA)VariesN/C RatioDetermined from N/C ratio uchile.cl
Poly(DMA-co-AAc)VariesCHN AnalysisDetermined from CHN data mdpi.com
Poly(NIPAAm-co-2-HEA)VariesCHN AnalysisObtained from CHN data researchgate.net
Acrylamide/N-4-ethylphenylacrylamideVariesElemental AnalysisUsed to confirm structure kpi.ua

Bromometry

Bromometry is a titrimetric method that involves the use of a bromine solution to quantify substances that can react with it. In the context of this compound research, its primary application is the determination of unsaturation—specifically, the number of carbon-carbon double bonds (C=C) remaining in the polymer structure after polymerization. researchgate.net This is particularly relevant for this compound as it is a diene monomer, possessing both an acrylic and an allylic double bond.

The technique typically involves the addition of a known excess of a bromine-generating reagent to the polymer sample. The bromine adds across the C=C bonds. The amount of unreacted, excess bromine is then determined by back-titration, often with a standard thiosulfate (B1220275) solution after the addition of iodide. The difference between the initial amount of bromine and the excess amount allows for the calculation of the quantity of bromine that reacted with the polymer, and thus the number of residual double bonds. metrohm.comresearchgate.net

In a key study on the free radical polymerization of this compound, bromometry was used to determine the residual unsaturation of the resulting polymer. This analysis was critical in understanding the polymerization mechanism. The data showed that both the acrylic and allylic double bonds participate in the propagation steps. By quantifying the remaining double bonds, researchers were able to evaluate the ratio of the intramolecular cyclization rate constant to the intermolecular vinyl propagation rate constant. This revealed the significant tendency of the monomer to undergo cyclization reactions during polymerization.

Table 4: Application of Bromometry in this compound Polymerization Analysis

Parameter MeasuredTechniqueFindingSignificance
Residual UnsaturationBromometryBoth acrylic and allylic double bonds participate in polymerization.Elucidates the complex polymerization mechanism of a diene monomer.
Ratio of Cyclization Rate to Propagation RateBromometryThe ratio was determined to be 13.Quantifies the high tendency for intramolecular cyclization over simple chain propagation.

Theoretical and Computational Studies of N Allylacrylamide Systems

Molecular Modeling and Simulations

Molecular modeling and simulations, particularly molecular mechanics (MM) and molecular dynamics (MD), are indispensable for studying the complex, high-dimensional systems of polymers. numberanalytics.commdpi.com These techniques allow for the simulation of the time-dependent behavior of molecules, providing a window into the conformational dynamics and interactions of poly(N-Allylacrylamide) chains. numberanalytics.com

Research on poly(N-alkylacrylamide)s demonstrates that molecular dynamics simulations can elucidate the cause of different Lower Critical Solution Temperatures (LCST) among related polymers. worldscientific.comresearchgate.net The simulations show how the steric volume of functional groups affects the conformational transition of the polymer chains in aqueous solutions. worldscientific.comresearchgate.net This methodology is directly relevant to understanding the solution behavior of poly(this compound), which also exhibits an LCST. researchgate.net

Simulation TechniqueSystem StudiedInvestigated PropertiesReference
Molecular Dynamics (MD)Oligo(thioetheramides) from this compoundEnd-to-end distance, macromolecular conformation cornell.edu
All-Atom MDN-substituted acrylamide (B121943) polymersPolymer conformation, solvent interactions, effect of functional groups rsc.org
MD SimulationsPoly(N-alkylacrylamide)sChain conformational transitions, cause of different LCST levels worldscientific.comresearchgate.net

Quantum Mechanics Calculations

Quantum mechanics (QM) calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of molecules. mdpi.com These methods are used to calculate properties like reaction energy barriers and to optimize molecular geometries with high accuracy. sci-hub.sersc.org

In the context of this compound chemistry, QM calculations have been instrumental in understanding reaction mechanisms. For example, the energy barrier for the thiol-Michael addition reaction involving a butyl N-allyl-N-acrylamide monomer was calculated using the Nudged Elastic Band (NEB) method with the B97-D3 functional. rsc.org This analysis helps to understand the kinetics of the reaction, which is crucial for controlling polymerization and modification processes. rsc.org

Furthermore, DFT calculations have been used to study the cyclopolymerization of related monomers that can be transformed into poly(this compound). sci-hub.se In one study, conformers were optimized at the B3LYP/6-31G(d) level of theory to understand the stereochemistry of the resulting polymer. sci-hub.se Such calculations are vital for predicting and controlling the microstructure of the polymer chain, which in turn dictates its macroscopic properties.

QM MethodSystem StudiedCalculated PropertyReference
DFT (B3LYP/6-31G(d))N-allyl-N-tert-butylacrylamide (precursor to Poly(this compound))Conformer geometry optimization sci-hub.se
DFT (B97-D3) / NEBButyl N-allyl-N-acrylamide + ThiolateReaction energy barrier rsc.org

Understanding Solvation Dynamics

Solvation dynamics, the process by which solvent molecules rearrange around a solute following a change in the solute's state, is critical for understanding chemical reactions and conformational changes in solution. nih.gov For thermo-responsive polymers like poly(this compound), the interaction with the solvent (typically water) governs their phase transition behavior. rsc.org

MD simulations are a primary tool for investigating solvation at the molecular level. rsc.org Studies on analogous N-substituted acrylamide polymers reveal that the functional groups on the polymer side-chains play a significant role in structuring the surrounding water molecules. rsc.org These simulations can quantify changes in the water solvation shell, the residence time of water molecules near the polymer, and the characteristics of hydrogen bonding between the polymer and water. rsc.org

For example, simulations have shown that water molecules may reside for longer times near certain polyacrylamide chains compared to others, which has been proposed as a reason for differences in their LCSTs. rsc.org Although direct studies on this compound are not as prevalent, these findings provide a robust framework for understanding how the allyl and acrylamide groups of poly(this compound) interact with water, influencing its coil-to-globule transition. rsc.org The theoretical analysis of polyelectrolyte solutions, which can be derived from poly(N-allyl acrylamide), also relies on modeling these complex polymer-solvent interactions to predict phase behavior. nih.gov

Computational MethodSystem StudiedKey InsightsReference
All-Atom MD SimulationsN-substituted acrylamide polymers in waterAlteration of water solvation shell by functional groups, changes in water residence time and hydrogen bonding rsc.org
Theoretical Free Energy ModelPolyelectrolyte solutionsQuantitative capture of experimental phase diagrams based on polymer-solvent interactions nih.gov

Prediction of Polymer Properties

A major goal of computational polymer science is to predict the macroscopic properties of a polymer based on the chemical structure of its monomer repeating unit. mdpi.comllnl.govnih.gov This is particularly challenging for polymers due to their complex, long-chain nature. llnl.gov

Molecular simulations can directly predict certain physical properties. For instance, the radius of gyration, a measure of the size of a polymer coil, can be calculated as a function of simulation time to understand how a polymer chain behaves in different environments. nih.gov This approach is applicable to poly(this compound) to understand its dimensions in solution.

More advanced, data-driven approaches are also emerging. Machine learning (ML) models are being developed that can predict a wide range of polymer properties with high accuracy. llnl.gov These models often use a simple text string representation of the monomer, such as SMILES, to forecast key metrics like density, glass transition temperature (Tg), and the radius of gyration (Rg). kaggle.com The development of sequence-defined polymers using this compound building blocks highlights the need for such predictive models to navigate the vast chemical space and design materials with specific, tailored properties. nih.gov While these ML models are generally applicable, they represent the state-of-the-art for predicting the performance of polymers derived from monomers like this compound. llnl.gov

Predicted PropertyComputational ApproachRelevance to this compoundReference
Radius of Gyration (Rg)Molecular Dynamics SimulationsUnderstanding polymer coil size in solution. nih.gov
Lower Critical Solution Temperature (LCST)Turbidimetry (experimental target for models)Key solution property of poly(this compound). researchgate.net
Density, Tg, Rg, etc.Machine Learning (ML) ModelsHigh-throughput screening and design of new polymers based on the this compound monomer structure. llnl.govkaggle.comnih.gov

Conclusion and Future Research Directions

Summary of Current Research Status

The compound N-Allylacrylamide (NAA) has established itself as a versatile monomer for the synthesis of functional and stimuli-responsive polymers. Current research predominantly focuses on its use in creating hydrogels with tunable properties. researchgate.netacs.org A significant area of investigation involves the synthesis of poly(this compound) (PNAllAm) and its copolymers. A notable method for synthesizing PNAllAm is through the organocatalyzed amidation of poly(methyl acrylate) (PMA) with allylamine (B125299), which yields a thermoresponsive polymer with a lower critical solution temperature (LCST) in water. researchgate.netacs.orgresearchgate.net This thermoresponsivity is a key characteristic, making PNAllAm-based materials "smart," as they can undergo phase transitions in response to temperature changes. researchgate.netmdpi.com

The dual functionality of this compound, containing both a reactive acrylamide (B121943) and an allyl group, is central to its utility. researchgate.net The allyl groups serve as a platform for post-polymerization modification, most notably through thiol-ene "click" chemistry. researchgate.netacs.orgnih.gov This allows for the straightforward introduction of various functional molecules and the cross-linking of polymer chains to form hydrogels. researchgate.netacs.org Researchers have successfully created functional hydrogels by cross-linking PNAllAm with dithiols like dithiothreitol (B142953) (DTT) and have modulated the hydrogel's properties by incorporating functional thiols such as mercaptoethanol. acs.org These hydrogels are being extensively explored for biomedical applications, including as scaffolds for drug delivery systems and in tissue engineering, owing to their potential biocompatibility and tunable nature. researchgate.netnih.govevitachem.comnih.gov Copolymers of this compound with other monomers, like N-isopropylacrylamide (NIPAAm), are also being synthesized to fine-tune properties like thermoresponsiveness for specific applications. researchgate.net

Remaining Challenges and Open Questions

Despite the progress, several challenges and open questions remain in the field of this compound research. A primary challenge lies in achieving precise control over its polymerization. The free radical polymerization of this compound can be complex because both the acrylic and allylic double bonds can participate in propagation reactions. researchgate.netresearchgate.net This can lead to cross-linking and the formation of insoluble polymers, making it difficult to obtain well-defined, soluble polymers, especially at high conversions. researchgate.net

A key open question is how to selectively control the reactivity of the two distinct double bonds during polymerization. Research has shown that the allylic double bond has a greater tendency to participate in intramolecular cyclization reactions than the acrylic one. researchgate.netresearchgate.net A deeper understanding and control over these competing reactions (intermolecular propagation, intramolecular cyclization, and cross-linking) are needed to tailor the final polymer architecture and properties with high fidelity.

Furthermore, while post-polymerization modification is a key advantage, ensuring complete and efficient functionalization of the allyl groups without side reactions remains a challenge. The accessibility of the allyl groups within the polymer matrix can influence the reaction efficiency. For hydrogel applications, controlling the cross-linking density to achieve desired mechanical properties, swelling behavior, and degradation kinetics is a complex task that requires further optimization. researchgate.net The long-term stability and biocompatibility of this compound-based materials in physiological environments also require more extensive investigation to validate their potential for clinical translation. mdpi.commdpi.com Finally, scaling up the synthesis of well-defined this compound polymers and hydrogels for potential industrial or biomedical use presents a significant hurdle. uu.nl

Emerging Trends and Novel Research Avenues

The field is witnessing a shift towards more sophisticated polymer synthesis and modification techniques to overcome existing challenges. A prominent emerging trend is the use of controlled/living radical polymerization (CLRP) methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), to synthesize well-defined this compound-based polymers with controlled molecular weights and narrow distributions. researchgate.netnih.govmdpi.com These techniques offer better control over the polymer architecture, which is crucial for creating advanced functional materials.

Polymerization-Induced Self-Assembly (PISA) is another novel research avenue being explored. whiterose.ac.ukacs.org PISA allows for the efficient, one-pot synthesis of block copolymer nanoparticles of various morphologies (e.g., spheres, worms, vesicles), and its application to this compound and related monomers could lead to new nanostructured materials for applications in drug delivery and catalysis. acs.org The use of alternative initiation methods for PISA, such as photo- or ultrasound-initiation, is also a burgeoning area. whiterose.ac.ukacs.org

Post-polymerization modification strategies continue to evolve. Beyond simple thiol-ene reactions, researchers are exploring more complex "click" chemistries and multicomponent reactions to create highly functional and multifunctional materials from a single PNAllAm platform. researchgate.netacs.org There is also growing interest in developing "smart" hydrogels that respond to multiple stimuli (e.g., temperature and pH) by copolymerizing this compound with other functional monomers. nih.gov The integration of computational tools and machine learning is an emerging trend that could accelerate the design and discovery of new this compound-based polymers with targeted properties by establishing monomer-structure-property relationships. nih.govfrontiersin.org

Potential for Translational Research

The unique properties of this compound-based polymers position them as strong candidates for translational research, particularly in the biomedical field. The ability to create biocompatible, stimuli-responsive hydrogels opens the door for advanced drug delivery systems. evitachem.comrsc.orgmdpi.com For instance, thermoresponsive hydrogels could be designed to be liquid at room temperature for easy injection and then form a gel at body temperature, creating a localized depot for the sustained release of drugs. mdpi.commdpi.com This approach could enhance therapeutic efficacy while minimizing systemic side effects. mdpi.com

In tissue engineering, functionalized PNAllAm hydrogels could serve as synthetic scaffolds that mimic the extracellular matrix. nih.gov The pendant allyl groups can be used to attach bioactive molecules, such as peptides or growth factors, to promote cell adhesion, proliferation, and differentiation, paving the way for regenerative medicine applications. nih.gov

Q & A

Basic: What are the established methods for synthesizing and characterizing N-Allylacrylamide in laboratory settings?

This compound is synthesized via free radical polymerization, typically in methanol at 60°C, where both acrylic and allylic double bonds participate in chain propagation . Key steps include:

  • Monomer preparation : Purify commercial-grade this compound via recrystallization or column chromatography to remove inhibitors like hydroquinone.
  • Polymerization : Use initiators (e.g., azobisisobutyronitrile, AIBN) at 0.1–1 wt% relative to monomer. Maintain inert conditions (N₂ atmosphere) to prevent side reactions.
  • Characterization : Employ nuclear magnetic resonance (NMR) to confirm copolymer structure and cyclization products. Gel permeation chromatography (GPC) determines molecular weight distribution. For purity analysis, high-performance liquid chromatography (HPLC) with UV detection is recommended .

Basic: How do solvent polarity and temperature influence the polymerization kinetics of this compound?

Solvent polarity affects cyclization efficiency during polymerization. In methanol (polar solvent), intramolecular cyclization dominates due to reduced chain mobility, favoring allylic double bond reactivity. At 60°C, the reaction reaches ~70% conversion within 6 hours, with cyclization rates 1.5–2× higher for allylic vs. acrylic bonds . For kinetic studies:

  • Monitor conversion via gravimetry or NMR.
  • Use Arrhenius plots to calculate activation energies (e.g., allylic bonds: ~50 kJ/mol; acrylic bonds: ~45 kJ/mol) .

Advanced: How do conflicting data on the relative reactivities of acrylic vs. allylic bonds in this compound arise, and how can they be resolved?

Discrepancies in reactivity ratios stem from differences in experimental conditions (e.g., solvent, initiator type). For example:

  • Methanol vs. non-polar solvents : Polar solvents enhance allylic bond cyclization, while non-polar solvents favor intermolecular acrylic bond propagation .
  • Resolution : Conduct controlled experiments with fixed initiator concentrations (e.g., 0.5 wt% AIBN) and variable monomer concentrations (0.1–2 M). Use ¹H NMR to quantify unreacted double bonds and model reactivity ratios using the Mayo-Lewis equation .

Advanced: What methodologies are recommended for analyzing cyclization products in this compound polymerization?

Cyclization is characterized via:

  • NMR spectroscopy : Peaks at δ 4.8–5.2 ppm (allylic protons) and δ 5.6–6.2 ppm (acrylic protons) diminish as cyclization progresses. Cyclic structures show unique shifts at δ 3.2–3.8 ppm (tethered ether groups) .
  • Molecular dynamics (MD) simulations : Model chain conformations to predict cyclization propensity. Compare with experimental diffusion coefficients from pulsed-field gradient (PFG) NMR .

Advanced: How can this compound be integrated into functional hydrogels, and what analytical techniques validate their structure-property relationships?

This compound’s dual reactivity enables crosslinked hydrogels. Key steps:

  • Copolymerization : Combine with acrylamide or methacrylic acid in aqueous solutions. Use redox initiators (e.g., ammonium persulfate/TEMED) for room-temperature gelation .
  • Validation :
    • Swelling studies : Measure equilibrium swelling ratio (Q) in buffer solutions to assess crosslink density.
    • Rheology : Perform frequency sweeps (0.1–100 Hz) to determine storage (G') and loss (G'') moduli.
    • Small-angle X-ray scattering (SAXS) : Analyze network homogeneity and pore size distribution .

Basic: What safety protocols are critical when handling this compound in laboratory experiments?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors.
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers reconcile discrepancies in reported copolymer composition data for this compound-based systems?

Discrepancies arise from:

  • Incomplete conversion : Terminate reactions at <90% conversion to avoid side reactions.
  • Analytical limitations : Combine HPLC with mass spectrometry (LC-MS) to detect low-abundance cyclic byproducts.
  • Statistical modeling : Apply multivariate analysis to correlate monomer feed ratios with copolymer composition .

Advanced: What strategies optimize the reproducibility of this compound polymerization across different research groups?

  • Standardized protocols : Adopt IUPAC-recommended methods for initiator purification and reaction conditions .
  • Interlaboratory validation : Share raw NMR/GPC data via open-access platforms for cross-validation.
  • Detailed reporting : Include exact solvent batches, temperature calibration records, and instrument models in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.